molecular formula C7H5ClN2O B173738 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 136888-17-0

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B173738
CAS No.: 136888-17-0
M. Wt: 168.58 g/mol
InChI Key: QKPUTMUWAOGQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a versatile chemical building block for developing novel small-molecule inhibitors. Research indicates that pyrrolopyridine-based derivatives can be designed to selectively target and inhibit key oncogenic kinases. Specifically, such scaffolds have shown promising activity as potent inhibitors of mutant epidermal growth factor receptor (EGFR) pathways, which are over-activated in various malignancies, including non-small cell lung cancer . Furthermore, structurally analogous compounds have demonstrated potent antiproliferative effects by simultaneously inhibiting multiple kinase targets, such as the BRAF mutant and c-Met receptor tyrosine kinase, highlighting the potential of this chemical class for multi-targeted therapeutic strategies . The presence of the chloro substituent and the lactam group on the core structure offers strategic sites for synthetic modification, enabling researchers to explore structure-activity relationships and optimize drug-like properties, including binding affinity and selectivity. This makes this compound a valuable precursor for synthesizing compound libraries aimed at probing new chemical space for oncology and targeted therapy research.

Properties

IUPAC Name

5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPUTMUWAOGQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597008
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-17-0
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, also known as 5-chloro-6-azaoxindole, is a heterocyclic organic compound with the molecular formula C₇H₅ClN₂O.[1][2] Its chemical structure features a pyrrolone ring fused to a pyridine ring, with a chlorine substituent on the pyridine ring. This compound belongs to the broader class of azaindoles, which are recognized for their diverse biological activities and are of significant interest in medicinal chemistry and drug discovery.[3] While specific research on this compound is limited, the pyrrolo[2,3-c]pyridine core is a key pharmacophore in numerous compounds with demonstrated therapeutic potential, including kinase inhibitors and antiviral agents.[4][5] This guide provides a comprehensive overview of the chemical properties, potential synthesis strategies, and likely biological activities of this compound, based on data from closely related analogues.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its related carboxylic acid derivative are presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyThis compound5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS Number 136888-17-0[1][2]800401-68-7[6]
Molecular Formula C₇H₅ClN₂O[1][2]C₈H₅ClN₂O₂[6]
Molecular Weight 168.58 g/mol [1][2]196.59 g/mol [6]
Purity 95% (as commercially available)[2]Not specified
Storage Conditions Inert atmosphere, 2-8°C[1][2]Not specified

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis would likely begin with a substituted chloropyridine derivative, which would then undergo a series of reactions to construct the fused pyrrolone ring.

G cluster_0 Synthesis Workflow start Substituted Chloropyridine step1 Functional Group Manipulation start->step1 e.g., Nitration, Reduction step2 Ring Annulation step1->step2 Introduction of pyrrole precursor step3 Cyclization step2->step3 Intramolecular reaction end This compound step3->end

Caption: Generalized synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

Based on general organic synthesis principles for similar heterocyclic compounds, a potential multi-step synthesis could be:

  • Nitration of a suitable chloropyridine precursor: The starting chloropyridine would be nitrated to introduce a nitro group at a key position for subsequent cyclization.

  • Reduction of the nitro group: The nitro group would be reduced to an amino group, providing a nucleophile for the next step.

  • Reaction with an alpha-haloester: The amino-chloropyridine would be reacted with an alpha-haloester (e.g., ethyl bromopyruvate) to introduce the carbon framework for the pyrrolone ring.

  • Intramolecular cyclization: The intermediate would undergo an intramolecular cyclization, often base-catalyzed, to form the five-membered pyrrolone ring, yielding the final product.

Purification at each step would likely involve standard techniques such as column chromatography, recrystallization, and characterization by NMR and mass spectrometry.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, based on the activities of structurally similar compounds, it is plausible that it could exhibit inhibitory effects on various cellular signaling pathways, particularly those involving kinases and epigenetic modifiers.

Kinase Inhibition

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR).[4][7] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Table 2: Kinase Inhibitory Activity of Related Pyrrolopyridine Derivatives

Compound ClassTarget KinaseIC₅₀ ValuesReference
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM[7]
5-chloro-indole-2-carboxamidesEGFRWT, EGFRT790M68-85 nM, 9.5-11.9 nM[4]

The inhibitory mechanism typically involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-chloro-1H-pyrrolo[2,3-c] pyridin-2(3H)-one (putative) Inhibitor->EGFR Inhibition

Caption: Putative inhibition of the EGFR signaling pathway.

LSD1 Inhibition

Recent studies have identified pyrrolo[2,3-c]pyridines as a new class of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8][9] LSD1 is an epigenetic enzyme that plays a critical role in regulating gene expression by demethylating histones. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.

Table 3: LSD1 Inhibitory Activity of Pyrrolo[2,3-c]pyridine Derivatives

CompoundLSD1 IC₅₀Cell Growth Inhibition (MV4;11) IC₅₀Reference
Compound 46 (a pyrrolo[2,3-c]pyridine derivative)3.1 nM0.6 nM[8][10]

The inhibition of LSD1 by these compounds leads to the re-expression of tumor suppressor genes and the suppression of cancer cell growth.

G cluster_1 LSD1-Mediated Gene Silencing LSD1 LSD1 H3K4me1_0 H3K4me1/0 (Inactive mark) LSD1->H3K4me1_0 Demethylation H3K4me2 H3K4me2 (Active mark) H3K4me2->LSD1 GeneSilencing Tumor Suppressor Gene Silencing H3K4me1_0->GeneSilencing Inhibitor 5-chloro-1H-pyrrolo[2,3-c] pyridin-2(3H)-one (putative) Inhibitor->LSD1 Inhibition

Caption: Putative mechanism of LSD1 inhibition.

Antiviral Activity

The pyrrolopyridine scaffold is also present in compounds with antiviral properties. For instance, derivatives of imidazo[1,2-a]pyrrolo[2,3-c]pyridine have demonstrated significant activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[5] This suggests that this compound could be explored for its potential as an antiviral agent.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The strong precedent set by related pyrrolopyridine derivatives in oncology and virology provides a compelling rationale for its further investigation. Future research should focus on:

  • Developing a robust and scalable synthesis: A reliable synthetic route is essential for producing sufficient quantities of the compound for comprehensive biological evaluation.

  • Screening for biological activity: The compound should be screened against a panel of kinases, epigenetic modifiers (such as LSD1), and various viruses to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) studies: Should the initial screening yield positive results, SAR studies involving the synthesis and testing of analogues will be crucial for optimizing potency and selectivity.

References

5-Chloro-7-Azaindolin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Scaffold for Kinase Inhibition and Neuroprotective Agents

Executive Summary

5-chloro-7-azaindolin-2-one represents a pivotal heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realms of oncology and neurodegenerative diseases. While a specific CAS (Chemical Abstracts Service) number and MDL (MDL number) for the unsubstituted core, 5-chloro-7-azaindolin-2-one, are not readily found in major chemical supplier databases, indicating it is primarily a synthetic intermediate rather than a commercially available standalone product, its derivatives have been the subject of extensive research. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of the 5-chloro-7-azaindolin-2-one core, with a focus on its role as a potent inhibitor of key biological targets.

Compound Identification and Properties

While the parent compound's identifiers are not publicly listed, the closely related and well-documented precursor, 5-Chloro-7-azaindole , provides a foundational reference point.

IdentifierValue
CAS Number 866546-07-8
MDL Number MFCD06659676
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol

Note: Data presented is for 5-Chloro-7-azaindole, a common starting material for the synthesis of 5-chloro-7-azaindolin-2-one derivatives.

The introduction of the oxo-group at the 2-position and the chloro-substituent at the 5-position of the 7-azaindoline ring system are critical for the biological activity observed in its derivatives. The chlorine atom, in particular, has been shown to enhance the inhibitory activity of these compounds against certain kinases.

Synthesis and Experimental Protocols

The synthesis of 5-chloro-7-azaindolin-2-one derivatives typically involves a multi-step process. A general synthetic pathway is outlined below, based on established methodologies for similar azaindolinone structures.

General Synthetic Workflow

G A Starting Material (e.g., 5-Chloro-7-azaindole) B Protection of N-H group A->B C Oxidation of the pyrrole ring B->C D Introduction of the 2-oxo group C->D E Deprotection D->E F Final Product (5-Chloro-7-azaindolin-2-one core) E->F G Condensation with Aldehydes F->G H Biologically Active Derivatives G->H

Figure 1. A generalized synthetic workflow for the preparation of 5-chloro-7-azaindolin-2-one and its derivatives.

Experimental Protocol: Synthesis of (E)-3-(pyridin-2-ylmethylene) Azaindolin-2-one Derivatives

A common method for elaborating the 5-chloro-7-azaindolin-2-one core is through a condensation reaction with an appropriate aldehyde. The following protocol is adapted from the synthesis of related azaindolin-2-one compounds.[1]

  • Reaction Setup: A solution of the 5-chloro-7-azaindolin-2-one precursor (1 mmol) in absolute ethanol (30 mL) is prepared.

  • Addition of Reagents: To this solution, the corresponding aldehyde (e.g., picolinaldehyde, 1 mmol) is added, followed by a catalytic amount of piperidine (2 drops).

  • Reflux: The reaction mixture is refluxed for a period of 8 to 12 hours.

  • Workup: After cooling to room temperature, the resulting colored precipitate is collected by filtration.

  • Purification: The collected solid is washed with cold absolute ethanol and then diethyl ether. The final product can be further purified by recrystallization from methanol.

Biological Activity and Signaling Pathways

Derivatives of the azaindolin-2-one scaffold have been identified as potent dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation, both of which are key pathological hallmarks of Alzheimer's disease.[2][3][4][5][6][7]

Inhibition of GSK3β and Tau Aggregation

The chloro-substitution at the 5-position of the oxindole ring has been shown to enhance the inhibitory activity against GSK3β when compared to unsubstituted analogues.[1] One notable derivative, compound (E)-2f from a study on azaindolin-2-ones, demonstrated a significant IC₅₀ of 1.7 µM against GSK3β.[1][2][3][4][5][6]

The proposed mechanism of action involves the azaindolin-2-one core acting as a hinge-binder at the ATP-binding site of GSK3β.

G cluster_0 GSK3β Signaling Pathway in Neurodegeneration GSK3b GSK3β (Active) Tau Tau Protein GSK3b->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Neuronal_Dysfunction Neuronal Dysfunction & Cell Death NFTs->Neuronal_Dysfunction Azaindolinone 5-Chloro-7-azaindolin-2-one Derivative Azaindolinone->GSK3b Inhibition

Figure 2. The inhibitory effect of 5-chloro-7-azaindolin-2-one derivatives on the GSK3β signaling pathway.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies on related compounds have provided valuable insights.[1]

Substitution PositionEffect on Activity
5- and 6-position Chloro Enhanced inhibitory activity compared to non-substituted analogs.
5- or 6-position Fluoro Less effective than non-substituted analogs.
N-bioisostere replacement of oxindole Significantly increased efficacy.
Pyridyl substituent 2-pyridyl substitution is more effective than 4-pyridyl.

These findings underscore the importance of the 5-chloro substituent for enhancing the biological activity of this class of compounds.

Future Directions

The 5-chloro-7-azaindolin-2-one scaffold is a promising starting point for the development of novel kinase inhibitors and neuroprotective agents. Future research should focus on:

  • Lead Optimization: Further exploration of substitutions on the azaindolinone core and the pyridyl moiety to improve potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy: Testing of optimized compounds in animal models of neurodegenerative diseases and cancer.

The versatility of the 5-chloro-7-azaindolin-2-one core, combined with a growing understanding of its structure-activity relationships, positions it as a high-value scaffold for the discovery of next-generation therapeutics.

References

The Azaindolin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaindolin-2-one scaffold, a bioisostere of the well-known indolin-2-one core, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have positioned it as a versatile framework for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the azaindolin-2-one scaffold, with a focus on its applications in neurodegenerative diseases and oncology.

Therapeutic Potential in Neurodegenerative Disorders

The accumulation of misfolded proteins is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The azaindolin-2-one scaffold has shown significant promise in targeting key players in the pathology of these conditions, namely Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation.

Inhibition of Glycogen Synthase Kinase 3β (GSK3β)

GSK3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a primary component of the neurofibrillary tangles found in the brains of Alzheimer's patients. Inhibition of GSK3β is therefore a key therapeutic strategy. Azaindolin-2-one derivatives have been identified as potent ATP-competitive inhibitors of GSK3β.

A notable example is the compound (E)-2f, which demonstrated significant inhibitory activity against GSK3β with a half-maximal inhibitory concentration (IC50) of 1.7 µM.[1][2][3][4] The structure-activity relationship (SAR) studies of a series of these compounds revealed that the azaindolin-2-one core is a crucial element for this inhibitory activity.

Inhibition of Tau Protein Aggregation

In addition to inhibiting GSK3β, azaindolin-2-one derivatives have demonstrated the ability to prevent the aggregation of tau protein. The compound (E)-2f, for instance, exhibited a pronounced anti-aggregation effect in a cell-based model of tauopathy.[1][2][3][4] This dual-action capability of targeting both GSK3β and tau aggregation makes the azaindolin-2-one scaffold a particularly attractive starting point for the development of multi-target drugs for Alzheimer's disease. While quantitative IC50 values for tau aggregation inhibition are not yet widely published for this specific scaffold, the qualitative evidence is strong.[2]

Quantitative Data on Azaindolin-2-one Derivatives as GSK3β Inhibitors

CompoundTargetIC50 (µM)Reference
(E)-2fGSK3β1.7[1][5][3][4]

Applications in Oncology

The indolin-2-one scaffold is a well-established core in the development of kinase inhibitors for cancer therapy, with notable examples like Sunitinib. The azaindolin-2-one bioisostere is also being actively explored for its potential in this therapeutic area, primarily as an inhibitor of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. While specific IC50 values for azaindolin-2-one derivatives against VEGFR-2 are still emerging in the literature, the related indolin-2-one scaffold has yielded numerous potent inhibitors. For instance, some indolin-2-one derivatives bearing a 4-thiazolidinone moiety have shown remarkable cytotoxicity against cancer cell lines with IC50 values in the nanomolar range.

Illustrative Quantitative Data on Indolin-2-one Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µmol/L)Reference
5hHT-29 (Colon Cancer)0.016
5hH460 (Lung Cancer)0.0037

Key Signaling Pathways Targeted by Azaindolin-2-one Derivatives

The therapeutic effects of azaindolin-2-one derivatives are rooted in their ability to modulate critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

GSK3β and the Wnt/β-catenin Signaling Pathway

GSK3β is a key component of the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK3β by azaindolin-2-one derivatives leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes.

Wnt_GSK3b_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates APC_Axin->GSK3b Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Azaindolinone Azaindolin-2-one Inhibitor Azaindolinone->GSK3b Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Inhibition of GSK3β by azaindolin-2-ones in the Wnt/β-catenin pathway.

VEGFR-2 and Downstream Pro-Angiogenic Signaling

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Two major pathways activated are the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival. Azaindolin-2-one based kinase inhibitors would act by blocking the ATP-binding site of VEGFR-2, thereby preventing this downstream signaling.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Azaindolinone Azaindolin-2-one Inhibitor Azaindolinone->VEGFR2

Caption: Inhibition of VEGFR-2 signaling by azaindolin-2-one derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of azaindolin-2-one derivatives.

General Synthesis of Azaindolin-2-one Derivatives

A common synthetic route to azaindolin-2-one derivatives involves a Knoevenagel condensation.

Synthesis_Workflow Start Start Materials: - Substituted Oxindole/Azaindolinone - Aldehyde Reaction Knoevenagel Condensation - Absolute Ethanol (Solvent) - Piperidine (Catalyst) - Reflux (8-12h) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Wash with: 1. Cold Ethanol 2. Diethyl Ether Filtration->Washing Recrystallization Recrystallization (from Methanol) Washing->Recrystallization Product Final Azaindolin-2-one Derivative Recrystallization->Product

Caption: General workflow for the synthesis of azaindolin-2-one derivatives.

GSK3β Inhibition Assay

The inhibitory activity of azaindolin-2-one compounds against GSK3β is typically determined using a luminescence-based kinase assay, such as the Kinase-Glo® assay.

  • Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, lower inhibition.

  • Procedure Outline:

    • A kinase reaction is set up in a 384-well plate containing human recombinant GSK3β, a specific GSK3 substrate, and ATP.

    • The azaindolin-2-one test compounds are added to the enzyme solution and incubated.

    • The Kinase-Glo® reagent is added to terminate the kinase reaction and initiate a luminescent signal.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated from dose-response curves.[1]

Tau Aggregation Inhibition Assay

A cell-based model is often used to assess the ability of compounds to inhibit tau aggregation.

  • Principle: HeLa cells are transfected with a mutant form of the tau protein (e.g., P301L) that is prone to aggregation. The formation of tau aggregates can be visualized using immunofluorescence.

  • Procedure Outline:

    • HeLa cells are cultured and transfected with the expression vector for the mutant tau protein.

    • Fibrils of the mutant tau protein are introduced as "seeds" to induce aggregation.

    • The cells are incubated with varying concentrations of the azaindolin-2-one test compounds.

    • After incubation, the cells are fixed and stained with an antibody against the tau protein.

    • Tau aggregation is observed and quantified using fluorescence microscopy.[2]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure Outline:

    • Cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate.

    • The cells are treated with various concentrations of the azaindolin-2-one compounds and incubated for a set period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plate is incubated to allow for formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cytotoxicity are determined.

Conclusion and Future Perspectives

The azaindolin-2-one scaffold represents a highly promising and versatile core structure in the field of drug discovery. Its demonstrated efficacy in inhibiting key targets in neurodegenerative diseases and its potential in oncology underscore its importance. The dual-action capabilities observed in some derivatives highlight the potential for developing multi-targeted therapies for complex diseases like Alzheimer's. Future research will likely focus on further exploring the structure-activity relationships of this scaffold to enhance potency and selectivity for a wider range of biological targets. Additionally, optimizing the pharmacokinetic properties of azaindolin-2-one derivatives will be crucial for their successful translation into clinical candidates. The continued investigation of this privileged scaffold holds great promise for the development of novel and effective therapeutics.

References

The Rise of Pyrrolo[2,3-c]pyridines: A Technical Guide to Their Discovery as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics in oncology and immunology has led to the exploration of diverse chemical scaffolds capable of modulating key cellular processes. Among these, the pyrrolo[2,3-c]pyridine core has emerged as a promising framework for the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on their structure-activity relationships and the signaling pathways they target.

Introduction to Pyrrolo[2,3-c]pyridines and Their Significance

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are heterocyclic compounds that are structurally analogous to purines, the building blocks of DNA and RNA. This structural mimicry allows them to function as ATP-competitive inhibitors of kinases, enzymes that play a crucial role in cellular signal transduction. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrrolo[2,3-c]pyridine scaffold offers a versatile platform for medicinal chemists to develop inhibitors with high potency and selectivity against a range of kinase targets.

While the broader class of pyrrolopyridines, including the isomeric pyrrolo[2,3-d]pyrimidines, has seen extensive development with several approved drugs such as tofacitinib and ruxolitinib, the pyrrolo[2,3-c]pyridine isomer is a field of growing interest with unique potential. This guide will delve into the specifics of the pyrrolo[2,3-c]pyridine core while also drawing relevant comparisons to its closely related and well-studied isomers.

Synthetic Strategies for the Pyrrolo[2,3-c]pyridine Core

The construction of the pyrrolo[2,3-c]pyridine scaffold is a key step in the development of kinase inhibitors based on this core. Several synthetic strategies have been employed, with the choice of route often depending on the desired substitution pattern.

General Synthetic Protocol: Synthesis of a 4-Substituted-1H-pyrrolo[2,3-c]pyridine

A common strategy for the synthesis of 4-substituted pyrrolo[2,3-c]pyridines involves the initial construction of a functionalized pyridine ring followed by the annulation of the pyrrole ring. A representative, though generalized, protocol is outlined below.

Step 1: Synthesis of 4-chloropyridine hydrochloride

Anhydrous pyridine is reacted with a chlorinating agent such as phosphorus oxychloride or phosphorus pentachloride in a suitable solvent like dichloromethane or chlorobenzene. The reaction mixture is typically heated to drive the reaction to completion. Upon cooling, the product is often precipitated by the addition of a non-polar solvent and can be purified by filtration and washing.

  • Reagents: Anhydrous pyridine, phosphorus oxychloride (or phosphorus pentachloride), dichloromethane (or chlorobenzene).

  • Conditions: The reaction is typically run at elevated temperatures (e.g., 70-75 °C) for several hours.

  • Work-up: The reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield 4-chloropyridine hydrochloride.

Step 2: Synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine

This step would typically involve the construction of the pyrrole ring onto the pre-formed pyridine. However, detailed, step-by-step protocols for the direct synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine from simple precursors are not as commonly reported as for its isomers. More often, a substituted pyridine is used as a starting material for a multi-step synthesis. For the closely related and more documented 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common starting material is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which is commercially available or can be synthesized.

Step 3: Nucleophilic Substitution to Introduce Kinase-Binding Moieties

With a halogenated pyrrolo[2,3-c]pyridine intermediate in hand, the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amines, which are crucial for interacting with the hinge region of the kinase active site.

  • Reagents: 4-chloro-1H-pyrrolo[2,3-c]pyridine derivative, desired amine nucleophile, a base (e.g., DIPEA, K2CO3), and a suitable solvent (e.g., n-BuOH, DMF).

  • Conditions: The reaction is typically heated to drive the substitution.

  • Work-up: Standard aqueous work-up followed by purification by column chromatography.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Pyrrolopyridine derivatives have been investigated as inhibitors of a wide array of kinases. The following sections highlight some of the key targets and summarize the available quantitative data.

FMS Kinase

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the survival and proliferation of monocytes and macrophages. Its overexpression is implicated in various cancers and inflammatory disorders. A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effect against FMS kinase.[1]

Compound IDModificationFMS Kinase IC50 (nM)[1]
1e 4-benzamido-pyrrolopyridine60
1r 4-benzamido-pyrrolopyridine derivative30
KIST101029 Lead compound96

The data suggests that the benzamido moiety at the 4-position of the pyrrolopyridine nucleus contributes to enhanced potency compared to analogues with a primary amine at the same position.[1] Compound 1r was found to be more than 33 times more selective for FMS kinase compared to a panel of 39 other kinases.[1]

CDK8

Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and has been identified as a colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor.[2][3]

Compound IDScaffoldCDK8 IC50 (nM)[2][3]
22 3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide48.6

This compound demonstrated significant in vivo tumor growth inhibition in colorectal cancer xenograft models and exhibited a favorable safety profile.[2][3]

Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

Compound IDScaffoldFGFR1 IC50 (nM)[4]FGFR2 IC50 (nM)[4]FGFR3 IC50 (nM)[4]FGFR4 IC50 (nM)[4]
1 1H-pyrrolo[2,3-b]pyridine derivative1900---
4h Optimized 1H-pyrrolo[2,3-b]pyridine derivative7925712

Structure-activity relationship studies led to the identification of compound 4h , which showed pan-FGFR inhibitory activity with significantly improved potency against FGFR1 compared to the initial lead compound.[4]

Note: Much of the publicly available, detailed quantitative data is for the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine isomers. While these provide valuable insights into the broader pyrrolopyridine class, more specific quantitative SAR data for pyrrolo[2,3-c]pyridines as kinase inhibitors is an active area of research.

Signaling Pathways Targeted by Pyrrolo[2,3-c]pyridine Kinase Inhibitors

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of these inhibitors and predicting their therapeutic effects.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a driver in many cancers. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation Invasion Invasion/ Metastasis AKT->Invasion STAT3->Proliferation STAT3->Invasion

c-Met Signaling Pathway
VEGFR2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF is critical for tumor growth and metastasis. VEGFR2 activation triggers multiple downstream pathways that regulate endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 recruits PI3K PI3K VEGFR2->PI3K Recruits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Cell_Survival Cell Survival AKT->Cell_Survival Vascular_Permeability Vascular Permeability eNOS->Vascular_Permeability

VEGFR2 Signaling Pathway
Aurora Kinase B Signaling in Mitosis

Aurora B kinase is a crucial regulator of mitosis, ensuring accurate chromosome segregation and cytokinesis. It is a component of the chromosomal passenger complex (CPC). Inhibition of Aurora B can lead to mitotic arrest and apoptosis in cancer cells.

AuroraB_Signaling Prophase Prophase AuroraB Aurora B (CPC) Prophase->AuroraB Metaphase Metaphase Metaphase->AuroraB Anaphase Anaphase Anaphase->AuroraB Cytokinesis Cytokinesis Cytokinesis->AuroraB HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Regulates Chromosome_Condensation Chromosome Condensation HistoneH3->Chromosome_Condensation Microtubule_Dynamics Microtubule Dynamics MCAK->Microtubule_Dynamics Error_Correction Error Correction Spindle_Checkpoint->Error_Correction

Aurora B Kinase in Mitosis

Experimental Protocols for Biological Evaluation

The evaluation of novel pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a common method for quantifying kinase activity in a high-throughput format. The LanthaScreen® technology is a widely used platform for this purpose.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase of interest. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation and thus, the kinase activity.

General Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescein-labeled substrate, and ATP in a kinase reaction buffer. Prepare a stock solution of the pyrrolo[2,3-c]pyridine inhibitor in DMSO and create a serial dilution.

  • Kinase Reaction: In a 384-well plate, add the kinase and the inhibitor at various concentrations. Initiate the reaction by adding the substrate and ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a solution of EDTA. Add the terbium- or europium-labeled anti-phospho-substrate antibody. Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

TR_FRET_Workflow cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Measurement A Kinase + Inhibitor C Incubate A->C B Substrate + ATP B->C D Add EDTA (Stop) C->D E Add Labeled Antibody D->E F Incubate E->F G Read TR-FRET Signal F->G Western_Blot_Workflow A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-phospho-protein) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

The Core Chemistry of 5-Chlorinated 7-Azaindoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and biological significance of 5-chloro-7-azaindole, a pivotal scaffold in modern medicinal chemistry.

Introduction

5-Chloro-7-azaindole, a halogenated derivative of the purine isostere 7-azaindole, has emerged as a privileged scaffold in the design and synthesis of therapeutic agents. Its unique electronic properties and structural features make it a valuable building block, particularly in the development of kinase inhibitors for oncology. The presence of the chlorine atom at the 5-position significantly influences the molecule's reactivity and provides a key interaction point for binding to biological targets. This technical guide provides a comprehensive overview of the fundamental chemistry of 5-chlorinated 7-azaindoles, including their synthesis, reactivity, and role in targeted therapies, with a focus on providing practical data and methodologies for researchers in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 5-chloro-7-azaindole is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
CAS Number 866546-07-8[1]
Appearance White to pale brown or light yellow crystalline powder[1][2]
Melting Point 161-162 °C[3]
Boiling Point (Predicted)[3]
Density 1.425 ± 0.06 g/cm³ (Predicted)[3]
pKa 12.97 ± 0.40 (Predicted)[3]
Purity ≥ 97%[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of 5-chloro-indole derivatives is characterized by distinct signals for the aromatic and NH protons. The chlorine at the C5 position influences the chemical shifts of the protons on the benzene ring.[4]

  • ¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the 5-chloro-indole ring resonate at characteristic chemical shifts. The C5 carbon, directly attached to the chlorine atom, shows a distinct shift. For 5-chloro-3-methyl-1H-indole, the following shifts have been reported (CDCl₃, 125 MHz): δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63.[5]

  • Mass Spectrometry: Mass spectrometry data for derivatives of 5-chloro-7-azaindole are available and would typically show the molecular ion peak corresponding to its mass.

Synthesis of 5-Chloro-7-Azaindole

Several synthetic routes to 5-chloro-7-azaindole have been reported, offering flexibility in terms of starting materials and reaction conditions. The choice of a particular method may depend on the desired scale, purity requirements, and available resources.

Fischer Indole Synthesis

A classical and effective method for the synthesis of substituted indoles, the Fischer indole synthesis can be adapted for the preparation of 5-chloro-7-azaindoles. This method involves the reaction of a substituted hydrazine with a ketone or aldehyde under acidic conditions.[6][7]

Experimental Protocol: Fischer Indole Synthesis of 2,3-Disubstituted 5-Chloro-7-Azaindoles [7]

  • Hydrazone Formation: A suitable ketone or aldehyde is reacted with (5-chloropyridin-2-yl)hydrazine in an appropriate solvent (e.g., ethanol) to form the corresponding hydrazone.

  • Cyclization: The isolated hydrazone is then treated with a strong acid catalyst, typically polyphosphoric acid (PPA).

  • The reaction mixture is heated to facilitate the cyclization and subsequent aromatization to the 7-azaindole core.

  • Work-up and Purification: The reaction mixture is cooled and then carefully quenched with water or a basic solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by chromatography or recrystallization to afford the desired 5-chloro-7-azaindole derivative.

A simple and effective method based on the Fischer reaction in polyphosphoric acid has been proposed for the synthesis of previously unknown heterocyclic structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system. This method can be used for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with alkyl and aryl substituents.[7]

Chlorination of 7-Azaindole N-Oxide

Another common approach involves the direct chlorination of the 7-azaindole scaffold. To control the regioselectivity of the chlorination, the pyridine nitrogen is often first oxidized to the N-oxide. This directs the chlorinating agent to the desired position.

Experimental Protocol: Chlorination of 7-Azaindole N-Oxide

  • N-Oxidation: 7-Azaindole is treated with an oxidizing agent, such as hydrogen peroxide in a suitable solvent like THF, to form 7-azaindole N-oxide.[8]

  • Chlorination: The resulting N-oxide is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. The reaction is typically carried out in an inert solvent and may require heating.

  • Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched. The product is then isolated by extraction and purified by standard methods such as column chromatography.

A preparation method for 4-halogenated-7-azaindole involves preparing N-oxide-7-azaindole using 7-azaindole as a raw material and hydrogen peroxide as an oxidizing agent; then 4-halogenated-7-azaindole is synthesized by adding acetonitrile and phosphorus oxyhalides (POX₃) and by using diisopropylethylamine as a catalyst. A similar strategy can be envisioned for the synthesis of 5-chlorinated analogues.

Synthesis from Substituted Pyridines

More complex, multi-step syntheses starting from appropriately substituted pyridines offer a high degree of control over the final substitution pattern of the 5-chloro-7-azaindole ring system.

Experimental Protocol: Synthesis from 2-Amino-3-picoline [9]

This patented method involves a multi-step sequence:

  • Preparation of a siliceous organolithium reagent from a dilithium initiator and bromotrimethylsilane.

  • Protection of the amino group of 2-amino-3-picoline.

  • Lithiation of the protected aminopicoline, followed by cyclization and dehydration to form the 7-azaindole ring.

  • Hydrogenation of the 7-azaindole to the corresponding 7-azaindoline.

  • Chlorination of the 7-azaindoline with liquid chlorine.

  • Dehydrogenation to afford the final 5-chloro-7-azaindole product.

This route, while lengthy, is designed for a controlled and potentially scalable synthesis.[9]

Reactivity and Functionalization

The 5-chloro-7-azaindole scaffold is a versatile platform for further chemical modifications, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The chlorine atom at the 5-position can be a site for nucleophilic aromatic substitution or can be retained as a key binding element. The pyrrole and pyridine rings also offer multiple sites for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 5-chloro-7-azaindole core. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

  • Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron compound with a halide, has been successfully applied to azaindole derivatives.[10][11] This reaction is tolerant of a wide range of functional groups and is a valuable method for introducing aryl and heteroaryl moieties.

  • Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is particularly useful for introducing alkynyl groups, which can serve as handles for further transformations or as key structural elements in their own right.

  • Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14] This reaction provides a means to introduce vinyl groups onto the 5-chloro-7-azaindole scaffold.[15][16]

Application in Drug Discovery: A Case Study of Vemurafenib

The significance of the 5-chloro-7-azaindole scaffold in medicinal chemistry is exemplified by its presence in the targeted cancer therapy drug, Vemurafenib (Zelboraf®) . Vemurafenib is a potent inhibitor of the BRAF kinase, specifically the V600E mutant, which is prevalent in a significant portion of melanomas.[17][18]

The BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[19][20][21] In many cancers, mutations in components of this pathway, such as BRAF, lead to its constitutive activation, driving uncontrolled cell division.[22]

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Mechanism of Action of Vemurafenib

Vemurafenib functions as an ATP-competitive inhibitor of the mutated BRAF V600E kinase.[23] By binding to the active site of the enzyme, it prevents the phosphorylation of its downstream target, MEK, thereby blocking the entire signaling cascade.[22][24] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF V600E mutation.[17] The 5-chloro-7-azaindole core of vemurafenib plays a crucial role in its binding to the BRAF kinase.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the synthesis and application of 5-chlorinated 7-azaindoles in a drug discovery context.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Hydrazine, Ketone) Reaction Fischer Indole Synthesis (or other synthetic route) Start->Reaction Workup Reaction Work-up and Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct 5-Chloro-7-Azaindole (Pure Compound) Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of 5-chloro-7-azaindole.

Drug_Discovery_Workflow Scaffold 5-Chloro-7-Azaindole Scaffold Functionalization Chemical Functionalization (e.g., Suzuki, Sonogashira) Scaffold->Functionalization Library Compound Library Functionalization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound(s) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A logical workflow for the use of 5-chloro-7-azaindole in drug discovery.

Conclusion

5-Chlorinated 7-azaindoles represent a cornerstone in modern medicinal chemistry, offering a versatile and highly adaptable scaffold for the development of targeted therapeutics. A thorough understanding of their fundamental chemistry, including efficient synthetic routes and diverse functionalization strategies, is paramount for their effective utilization in drug discovery programs. The clinical success of vemurafenib underscores the immense potential of this chemical class, and continued research into the synthesis and application of novel 5-chloro-7-azaindole derivatives is poised to yield the next generation of innovative medicines.

References

A Technical Guide to the Spectral Analysis of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, also known as 5-chloro-6-azaoxindole, is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active molecules. Comprehensive spectral analysis is crucial for the unequivocal identification and characterization of this molecule, ensuring its purity and structural integrity for further research and development. This guide outlines the expected spectral data (Nuclear Magnetic Resonance and Mass Spectrometry) and provides a standardized workflow for its analysis.

Data Presentation

The following tables are structured to summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Table 3: Mass Spectrometry Data

m/zIon TypeRelative Abundance (%)
Data not available[M+H]⁺
Data not available[M+Na]⁺
Data not available[M-H]⁻

Experimental Protocols

The following are generalized experimental protocols for acquiring the necessary spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent would depend on the solubility of the compound.

  • ¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. The acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence would be used to simplify the spectrum. A larger number of scans would be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the compound would be prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, would be used to determine the accurate mass of the molecular ion. Electrospray ionization (ESI) would be a suitable ionization technique for this type of molecule, and the analysis would be performed in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation synthesis Synthesis of 5-chloro-1H-pyrrolo [2,3-c]pyridin-2(3H)-one purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation for Analysis purification->sample_prep nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) sample_prep->nmr_analysis ms_analysis Mass Spectrometry (HRMS - ESI-TOF/Orbitrap) sample_prep->ms_analysis nmr_data ¹H & ¹³C NMR Data (Chemical Shift, Multiplicity, Coupling, Integration) nmr_analysis->nmr_data ms_data Mass Spectrum Data (Accurate Mass, Isotopic Pattern) ms_analysis->ms_data structure_elucidation Structure Elucidation & Verification nmr_data->structure_elucidation ms_data->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-chloro-7-azaindolin-2-one and Related Scaffolds

The 5-chloro-7-azaindolin-2-one scaffold is an emerging pharmacophore with significant potential in drug discovery. Its structural features make it a versatile starting point for the development of inhibitors targeting a range of clinically relevant proteins. This guide provides a detailed overview of the potential therapeutic targets for this scaffold and its close analogs, summarizing key quantitative data, experimental methodologies, and associated signaling pathways.

Glycogen Synthase Kinase 3β (GSK3β) and Tau Aggregation

The azaindolin-2-one core has been identified as a promising scaffold for the development of dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation, both of which are key pathological drivers in Alzheimer's disease.[1][2][3][4]

Rationale for Targeting GSK3β and Tau

GSK3β is a serine/threonine kinase that is implicated in a multitude of cellular processes. Its aberrant activity is a central feature of Alzheimer's disease, contributing to the hyperphosphorylation of the tau protein.[1] Phosphorylated tau disassociates from microtubules and aggregates to form neurofibrillary tangles (NFTs), a hallmark of the disease.[1][3][4] A dual-inhibition strategy, targeting both the enzymatic activity of GSK3β and the aggregation of its downstream substrate, tau, presents a compelling therapeutic approach.[1][3]

Quantitative Data for Azaindolin-2-one Analogs

A study exploring derivatives of the azaindolin-2-one scaffold identified compound (E)-2f as a potent inhibitor of GSK3β.[1][4] While not the exact 5-chloro-7-azaindolin-2-one, this study provides strong evidence for the potential of this chemical class. The research highlighted that chloro-substitution on the related oxindole ring can enhance inhibitory activity.[1]

CompoundTargetIC50 (µM)
(E)-2f (an azaindolin-2-one derivative)GSK3β1.7
Experimental Protocols

GSK3β Inhibition Assay: The inhibitory activity against GSK3β is typically assessed using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human GSK3β, the specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: The test compound, such as an azaindolin-2-one derivative, is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured, and the IC50 value is calculated from the dose-response curve.

Tau Aggregation Assay: The ability of a compound to inhibit tau aggregation can be evaluated using a cell-based model of tauopathy.

  • Cell Culture: A neuronal cell line capable of expressing a fluorescently-tagged tau protein (e.g., tau-GFP) is used.

  • Induction of Tau Aggregation: Aggregation can be induced by treating the cells with an agent like okadaic acid, which promotes tau hyperphosphorylation.

  • Compound Treatment: The cells are co-treated with the inducer and various concentrations of the test compound.

  • Microscopy and Quantification: After a suitable incubation period, the cells are fixed and imaged using fluorescence microscopy. The number and size of tau aggregates are quantified.

  • Data Analysis: The reduction in tau aggregation in the presence of the compound is calculated relative to the control (inducer only).

Signaling Pathway

GSK3b_Tau_Pathway Upstream Signals Upstream Signals GSK3β GSK3β Upstream Signals->GSK3β Activates Tau Tau GSK3β->Tau Phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Aggregates to form Neuronal Dysfunction Neuronal Dysfunction Neurofibrillary Tangles->Neuronal Dysfunction 5-chloro-7-azaindolin-2-one 5-chloro-7-azaindolin-2-one 5-chloro-7-azaindolin-2-one->GSK3β Inhibits 5-chloro-7-azaindolin-2-one->Hyperphosphorylated Tau Inhibits Aggregation

Caption: GSK3β and Tau Aggregation Pathway Inhibition.

Epidermal Growth Factor Receptor (EGFR) and BRAF V600E

The structurally related 5-chloro-indole and 5-chloro-oxindole scaffolds have been extensively explored as inhibitors of key oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR) and the V600E mutant of BRAF.[5][6] This suggests that 5-chloro-7-azaindolin-2-one could also be a promising starting point for the development of anticancer agents.

Rationale for Targeting EGFR and BRAF V600E

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Mutations in EGFR, such as the T790M resistance mutation, are common in non-small-cell lung cancer (NSCLC).[5] BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway. The V600E mutation is a driver mutation in a significant proportion of melanomas and other cancers.[6]

Quantitative Data for 5-chloro-indole Analogs

Several studies have reported potent inhibitory activity of 5-chloro-indole derivatives against both wild-type and mutant EGFR, as well as BRAF V600E.[5][6]

Compound ClassTargetIC50 (nM)
5-chloro-indole-2-carboxamidesEGFRWT68 - 89
5-chloro-indole-2-carboxamidesBRAFV600E35 - 67
Experimental Protocols

EGFR/BRAF V600E Kinase Inhibition Assay: Similar to the GSK3β assay, the inhibitory activity against EGFR and BRAF V600E is determined using in vitro kinase assays.

  • Enzyme and Substrate: Recombinant human EGFR (wild-type or mutant) or BRAF V600E is used as the enzyme source. A generic or specific peptide substrate is used.

  • Compound Incubation: The test compounds are incubated with the enzyme and substrate in a reaction buffer.

  • Kinase Reaction: The reaction is initiated with ATP and allowed to proceed for a defined time.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™, fluorescence polarization, or AlphaScreen.

  • Data Analysis: IC50 values are determined from the concentration-response curves.

Antiproliferative Assay (MTT Assay): The effect of the compounds on cancer cell viability is assessed using a cell-based assay like the MTT assay.

  • Cell Seeding: Cancer cell lines with known EGFR or BRAF V600E status (e.g., A549, MCF-7) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read at a specific wavelength.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated.

Signaling Pathway

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival 5-chloro-7-azaindolin-2-one 5-chloro-7-azaindolin-2-one 5-chloro-7-azaindolin-2-one->EGFR Inhibits 5-chloro-7-azaindolin-2-one->BRAF Inhibits

Caption: EGFR and BRAF Signaling Pathway Inhibition.

Other Potential Targets

The versatility of the azaindole and related scaffolds suggests potential activity against other targets as well.

  • NMDA/Glycine Site Antagonists: A related scaffold, 5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2-(1H)-one, has been identified as a potent antagonist of the NMDA receptor's glycine binding site, with potential applications in treating seizures.[7]

  • Cdc7 Kinase: Azaindole-based compounds have been investigated as inhibitors of Cdc7 kinase, a protein involved in the initiation of DNA replication and a target in cancer therapy.[8]

Conclusion

The 5-chloro-7-azaindolin-2-one core represents a valuable starting point for the design of potent and selective inhibitors for a range of therapeutic targets. The existing body of research on this and closely related scaffolds strongly supports its potential in the development of novel therapeutics for neurodegenerative diseases and cancer. Further investigation into the synthesis and biological evaluation of a focused library of 5-chloro-7-azaindolin-2-one derivatives is warranted to fully explore its therapeutic potential.

References

The Multifaceted Pyrrolopyridine Scaffold: A Technical Guide to its Prominence in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine ring. This mimicry allows pyrrolopyridine derivatives to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic applications of pyrrolopyridine derivatives, with a focus on their role as kinase inhibitors, anti-inflammatory, antiviral, and central nervous system (CNS) active agents.

Pyrrolopyridine Derivatives as Kinase Inhibitors in Oncology

The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP makes it an ideal scaffold for the design of kinase inhibitors.[1][2] These compounds can competitively bind to the ATP-binding site of kinases, thereby disrupting signal transduction pathways crucial for cancer cell proliferation and survival.

A prime example of a successful pyrrolopyridine-based kinase inhibitor is Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-stage melanoma.[1][2]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative pyrrolopyridine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
VemurafenibBRAF V600E31Colo-205[1](--INVALID-LINK--)
Compound 38a JAK12.8-[3](--INVALID-LINK--)
Compound 31g JAK15.2-[3](--INVALID-LINK--)
Compound 12a JAK112.6-[4](--INVALID-LINK--)
Compound 11e JAK1/JAK2>90% inhibitionRAW264.7[5](--INVALID-LINK--)
Compound 4h FGFR17-[6](--INVALID-LINK--)
Compound 4h FGFR29-[6](--INVALID-LINK--)
Compound 4h FGFR325-[6](--INVALID-LINK--)
Compound 10t Tubulin0.12 - 0.21 µMHeLa, SGC-7901, MCF-7[7](--INVALID-LINK--)
Signaling Pathway: BRAF V600E and the MAPK/ERK Pathway

The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, which in turn activates the downstream MEK and ERK kinases.[1] This aberrant signaling promotes uncontrolled cell proliferation and survival. Vemurafenib specifically inhibits the mutated BRAF kinase, thereby blocking this oncogenic signaling cascade.

BRAF_V600E_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.

Experimental Protocols

A representative synthetic route involves the coupling of a substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidine core with a suitable piperidine fragment.

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate1 Coupling with Substituted Piperidine Start->Intermediate1 Pd-catalyzed Buchwald-Hartwig Coupling Intermediate2 Amidation Intermediate1->Intermediate2 Hydrolysis followed by Amide Coupling FinalProduct 1H-Pyrrolo[2,3-b]pyridine- 5-carboxamide Derivative Intermediate2->FinalProduct JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT GeneExpression Inflammatory Gene Expression STAT->GeneExpression Translocates & Induces Transcription JAK_Inhibitor Pyrrolopyridine JAK Inhibitor JAK_Inhibitor->JAK Inhibits M1_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response M1_Receptor M1 Receptor Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitability Modulation of Neuronal Excitability & Synaptic Plasticity Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Activates PAM Pyrrolopyridine PAM PAM->M1_Receptor Potentiates Activation

References

A Technical Guide to the Commercial Sourcing of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in the fields of scientific research and drug development, the timely and efficient procurement of specific chemical compounds is a critical component of the research pipeline. This in-depth technical guide focuses on the identification of commercial suppliers for 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical sciences.

Compound Profile

  • Chemical Name: this compound

  • Common Alias: 5-chloro-6-azaoxindole

  • CAS Number: 136888-17-0

  • Molecular Formula: C₇H₅ClN₂O

  • Molecular Weight: 168.58 g/mol

Commercial Supplier Landscape

The availability of this compound from commercial suppliers is a key consideration for research planning. The following table summarizes publicly available information from various chemical vendors. Please note that catalog numbers, purity, and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberPurityAdditional Information
Lab-Chemicals.Com 136888-17-095%Recommended storage at 2-8°C under an inert atmosphere.[1]
Sunway Pharm Ltd 136888-17-0Not specifiedProduct number: CB51411.[2]
CP Lab Safety 1190314-60-3min 97%Offers 5-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in 100 mg quantities. Note the slight variation in the chemical name and CAS number.[3]
AbacipharmTech 1190314-60-3Not specifiedCatalog number: AB11861. Note the slight variation in the chemical name and CAS number.[4]

Strategic Sourcing Workflow

The selection of a suitable chemical supplier is a multi-faceted process that involves more than just price comparison. The following workflow outlines a logical approach to procuring research chemicals.

A Identify Required Compound (this compound) B Search Supplier Databases (e.g., Online Catalogs, Chemical Marketplaces) A->B C Shortlist Potential Suppliers B->C D Request Quotations (Specify Quantity, Required Purity, Delivery Timeframe) C->D E Evaluate Supplier Responses D->E F Consider Lead Time and Shipping E->F G Assess Quality Control and Documentation (e.g., Certificate of Analysis) E->G H Select Optimal Supplier F->H G->H I Place Purchase Order H->I

Caption: A logical workflow for the selection of a commercial chemical supplier.

Experimental Protocols: Synthesis of Pyrrolo[2,3-c]pyridinone Core

Generalized Synthetic Strategy:

The synthesis of the pyrrolo[2,3-c]pyridinone core often involves the construction of the bicyclic ring system from appropriately substituted pyridine precursors. A common strategy involves the cyclization of a substituted aminopyridine derivative. For the target molecule, a potential route could start from a di-substituted pyridine.

The following diagram illustrates a conceptual workflow for a multi-step organic synthesis, which could be adapted for the synthesis of this compound.

A Starting Material (e.g., Substituted Pyridine) B Functional Group Interconversion (e.g., Nitration, Reduction) A->B C Introduction of Side Chain B->C D Cyclization Reaction C->D E Purification of Crude Product (e.g., Column Chromatography) D->E F Characterization of Final Product (e.g., NMR, Mass Spectrometry) E->F

Caption: A generalized workflow for a multi-step organic synthesis.

It is important to note that any synthetic endeavor should be preceded by a thorough literature search for the most relevant and up-to-date procedures, and all laboratory work should be conducted with appropriate safety precautions. The synthesis of related compounds, such as 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, has been reported and may provide valuable insights into reaction conditions and purification techniques.[5][6]

References

Methodological & Application

Synthesis Protocol for 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The synthesis is proposed as a two-step process commencing with the formation of the key intermediate, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, via a Hemetsberger-Knittel reaction. This is followed by the reductive cyclization of the carboxylic acid to yield the target lactam. The protocols are based on established methodologies for the synthesis of analogous azaindole and indolinone structures.

Core Synthesis Strategy

The synthesis of this compound is achieved through a two-step synthetic sequence. The initial step involves the construction of the pyrrolo[2,3-c]pyridine core via a Hemetsberger-Knittel reaction, which is well-suited for the synthesis of azaindole-2-carboxylates. This reaction proceeds through a Knoevenagel condensation of a pyridine carbaldehyde with an azido ester, followed by a thermal cyclization. The second step involves the selective reduction of the pyrrole ring of the resulting carboxylic acid to an indoline-like structure, which concurrently facilitates lactam formation to yield the desired product.

Data Presentation

StepReactionStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
1aKnoevenagel Condensation5-chloro-4-formyl-3-nitropyridineEthyl azidoacetate, Piperidine, EthanolEthanol4-6 hReflux~80-90
1bHemetsberger CyclizationEthyl 2-azido-3-(5-chloro-3-nitropyridin-4-yl)acrylateTolueneToluene2-4 hReflux~70-80
1cHydrolysisEthyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylateNaOH, Water/EthanolWater/Ethanol2-3 hReflux~90-95
2Reductive Cyclization5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acidSodium Cyanoborohydride (NaBH₃CN), Acetic AcidAcetic Acid4-6 hRoom Temperature~75-85

Note: Yields are estimates based on analogous reactions reported in the literature and may vary.

Experimental Protocols

Step 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

This step is a multi-stage process involving a Knoevenagel condensation, Hemetsberger cyclization, and subsequent hydrolysis.

1a. Knoevenagel Condensation to form Ethyl 2-azido-3-(5-chloro-3-nitropyridin-4-yl)acrylate

  • To a solution of 5-chloro-4-formyl-3-nitropyridine (1 equivalent) in absolute ethanol, add ethyl azidoacetate (1.1 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Dry the solid under vacuum to obtain the crude product, which can be used in the next step without further purification.

1b. Hemetsberger Cyclization to form Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Suspend the crude ethyl 2-azido-3-(5-chloro-3-nitropyridin-4-yl)acrylate (1 equivalent) in toluene.

  • Heat the mixture to reflux for 2-4 hours. The evolution of nitrogen gas should be observed. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

1c. Hydrolysis to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

  • Dissolve the purified ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.

  • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield the desired carboxylic acid.

Step 2: Synthesis of this compound

This step involves the reductive cyclization of the carboxylic acid intermediate.

  • Dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1 equivalent) in glacial acetic acid.

  • To this stirred solution, add sodium cyanoborohydride (NaBH₃CN) (3-4 equivalents) portion-wise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_step2 Step 2: Reductive Cyclization start1 5-chloro-4-formyl-3-nitropyridine intermediate1 Ethyl 2-azido-3-(5-chloro-3-nitropyridin-4-yl)acrylate start1->intermediate1 1a. Knoevenagel Condensation reagent1 Ethyl azidoacetate, Piperidine, Ethanol intermediate2 Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate intermediate1->intermediate2 1b. Hemetsberger Cyclization reagent2 Toluene, Reflux product1 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid intermediate2->product1 1c. Hydrolysis reagent3 NaOH, H₂O/EtOH final_product This compound product1->final_product 2. Reductive Cyclization reagent4 NaBH₃CN, Acetic Acid

Caption: Synthetic workflow for this compound.

References

Multicomponent Synthesis of Pyrrolo[3,4-b]pyridin-5-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-b]pyridin-5-one core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize diverse libraries of these compounds. This document provides detailed application notes and experimental protocols for the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives, focusing on two prominent methodologies: an ammonium chloride-promoted four-component reaction and several variations of the Ugi-Zhu three-component reaction.

Introduction

Pyrrolo[3,4-b]pyridin-5-ones are aza-analogues of the isoindolin-1-one core, a privileged structure found in numerous natural products and synthetic compounds with anticancer properties.[1][2] The development of efficient synthetic routes to access structurally diverse pyrrolo[3,4-b]pyridin-5-one derivatives is of high interest for drug discovery programs. Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are particularly well-suited for this purpose. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[1] This document outlines two key MCR strategies for the synthesis of this important heterocyclic system.

I. Ammonium Chloride-Promoted Four-Component Synthesis

A novel one-pot, four-component synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives has been developed, which proceeds through a domino sequence involving the formation of a 5-aminooxazole intermediate.[3][4][5] The key discovery enabling this one-pot process was the observation that ammonium chloride can significantly accelerate the Ugi-type condensation in toluene.[3][5]

Reaction Scheme

The overall transformation involves the reaction of an aldehyde, an amine, an α-isocyanoacetamide, and an α,β-unsaturated acyl chloride. The reaction proceeds through an initial three-component synthesis of a 5-aminooxazole, which then undergoes a triple domino sequence of acylation, intramolecular Diels-Alder (IMDA) reaction, and a retro-Michael cycloreversion to yield the final pyrrolo[3,4-b]pyridin-5-one product.[3][4][5]

Four_Component_Synthesis Aldehyde Aldehyde (3) Aminooxazole 5-Aminooxazole (1) Aldehyde->Aminooxazole Amine Amine (4) Amine->Aminooxazole Isocyanoacetamide α-Isocyanoacetamide (5) Isocyanoacetamide->Aminooxazole AcylChloride α,β-Unsaturated Acyl Chloride (13) Product Pyrrolo[3,4-b]pyridin-5-one (2) AcylChloride->Product Aminooxazole->Product Acylation, IMDA, retro-Michael

Caption: Four-component synthesis workflow.

Experimental Protocol

General Procedure for the Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-one (2): [5]

  • To a solution of the amine (0.20 mmol, 1.3 equiv) and aldehyde (0.18 mmol, 1.2 equiv) in dry toluene (1 mL), add ammonium chloride (0.015 mmol, 0.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the α-isocyanoacetamide (0.15 mmol, 1.0 equiv) to the reaction mixture.

  • Heat the solution at 80 °C for 1 hour.

  • Cool the reaction mixture to 0 °C.

  • Add triethylamine (0.30 mmol, 2.0 equiv) followed by the dropwise addition of the α,β-unsaturated acyl chloride (0.18 mmol, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolo[3,4-b]pyridin-5-one derivative.

Data Presentation
EntryAldehyde (R1)Amine (R2)Isocyanoacetamide (R3)Acyl Chloride (R4)Yield (%)
1C6H5CHOC6H5CH2NH2CNCH2CONHC(CH3)3CH2=CHCOCl75
24-ClC6H4CHOC6H5CH2NH2CNCH2CONHC(CH3)3CH2=CHCOCl78
34-MeOC6H4CHOC6H5CH2NH2CNCH2CONHC(CH3)3CH2=CHCOCl72
4C6H5CHOCyclohexylamineCNCH2CONHC(CH3)3CH2=CHCOCl65

II. Ugi-Zhu Three-Component Reaction Based Syntheses

A versatile and widely employed method for the synthesis of pyrrolo[3,4-b]pyridin-5-ones involves an Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process.[1][6] This approach typically involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate, which then reacts with a dienophile, such as maleic anhydride, in a cascade sequence involving an aza-Diels-Alder reaction.[1][2][7]

Reaction Scheme

The Ugi-Zhu reaction forms the core 5-aminooxazole intermediate, which then participates in a cascade of reactions including N-acylation, aza-Diels-Alder cycloaddition, decarboxylation, and dehydration to furnish the final product.[1][6][8] Various catalysts, such as ytterbium(III) triflate and scandium(III) triflate, have been employed to promote this transformation, often under microwave irradiation to accelerate the reaction.[1][2][7]

Ugi_Zhu_Synthesis Aldehyde Aldehyde UZ3CR Ugi-Zhu 3CR Aldehyde->UZ3CR Amine Amine Amine->UZ3CR Isocyanoacetamide α-Isocyanoacetamide Isocyanoacetamide->UZ3CR Dienophile Dienophile (e.g., Maleic Anhydride) Cascade N-acylation, aza-Diels-Alder, Decarboxylation, Dehydration Dienophile->Cascade UZ3CR->Cascade Product Pyrrolo[3,4-b]pyridin-5-one Cascade->Product

References

Application Notes and Protocols: 5-chloro-7-azaindolin-2-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-7-azaindolin-2-one is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceutically active molecules. Its structural features, particularly the presence of the azaindolinone core and a chlorine substituent, make it a versatile scaffold for the development of potent and selective inhibitors of various protein kinases. The 7-azaindole moiety is recognized as a privileged structure in medicinal chemistry, often acting as a bioisostere of purine and capable of forming key hydrogen bond interactions within the ATP-binding site of kinases.[1][2] The chloro group provides a handle for further synthetic modifications, allowing for the fine-tuning of pharmacological properties.

This document provides detailed application notes and experimental protocols for the use of 5-chloro-7-azaindolin-2-one in the synthesis of kinase inhibitors, with a focus on its application in the development of dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and Tau protein aggregation for neurodegenerative diseases, as well as inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase for oncology.

Applications in Drug Discovery

The 5-chloro-7-azaindolin-2-one scaffold is a key component in the synthesis of compounds targeting critical signaling pathways implicated in various diseases.

Inhibitors of GSK3β and Tau Aggregation for Neurodegenerative Diseases

Derivatives of 5-chloro-7-azaindolin-2-one have shown promise as dual-acting agents against Alzheimer's disease by inhibiting GSK3β and the aggregation of Tau protein.[3][4][5] GSK3β is a serine/threonine kinase that plays a central role in the hyperphosphorylation of Tau, a key event leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[4][5][6] By inhibiting both GSK3β and Tau aggregation, these compounds offer a multi-pronged therapeutic approach.

Inhibitors of EGFR and BRAF Kinases for Oncology

The azaindole core is a common feature in many approved and investigational kinase inhibitors for cancer therapy.[1] While direct synthesis from 5-chloro-7-azaindolin-2-one is one of several routes, its structural motifs are highly relevant. The EGFR and BRAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma and colorectal cancer.[7] 5-chloro-indole derivatives have been designed as potent inhibitors of mutant EGFR and BRAF.[7] The 5-chloro-7-azaindolin-2-one scaffold can be utilized to generate novel inhibitors targeting these pathways.

Quantitative Data

The following tables summarize the in vitro biological activities of representative compounds derived from scaffolds related to 5-chloro-7-azaindolin-2-one.

Table 1: GSK3β Inhibitory Activity of Azaindolin-2-one Derivatives

Compound IDModification on Azaindolin-2-one CoreTargetIC50 (µM)
(E)-2f3-(pyridin-2-ylmethylene)GSK3β1.7

Data sourced from a study on dual inhibitors of GSK3β and Tau aggregation.[3][5]

Table 2: Antiproliferative and Kinase Inhibitory Activity of 5-chloro-indole Derivatives

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
3eEGFR68LOX-IMVI (Melanoma)0.96
3eBRAFV600E35Not ReportedNot Reported
Erlotinib (Ref.)EGFR80Not ReportedNot Reported
Vemurafenib (Ref.)BRAFV600E30Not ReportedNot Reported

Data sourced from a study on 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives.[7]

Experimental Protocols

Protocol 1: General Synthesis of 3-substituted-5-chloro-7-azaindolin-2-ones via Knoevenagel Condensation

This protocol describes the synthesis of derivatives of 5-chloro-7-azaindolin-2-one through a Knoevenagel condensation with an appropriate aldehyde. This reaction is a key step in creating a diverse library of compounds for screening.[3]

Materials:

  • 5-chloro-7-azaindolin-2-one (1 mmol)

  • Substituted aldehyde (e.g., pyridine-2-carbaldehyde) (1 mmol)

  • Absolute ethanol (30 mL)

  • Piperidine (catalytic amount, ~2 drops)

  • Diethyl ether

  • Methanol

Procedure:

  • To a solution of 5-chloro-7-azaindolin-2-one (1 mmol) in absolute ethanol (30 mL), add the corresponding aldehyde (1 mmol).

  • Add a catalytic amount of piperidine (2 drops) to the mixture.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold absolute ethanol, followed by diethyl ether.

  • Recrystallize the crude product from methanol to afford the purified 3-substituted-5-chloro-7-azaindolin-2-one derivative.

Expected Yield: 50-60%

Protocol 2: In Vitro GSK3β Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against GSK3β kinase.[3]

Materials:

  • GSK3β Kinase Enzyme System (e.g., Promega)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega)

  • Synthesized inhibitor compounds

  • GSK3 substrate peptide

  • ATP

  • Kinase buffer

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing human recombinant GSK3β (2 ng/µL), GSK3 substrate (0.2 µg/µL), and ATP (25 µM) in kinase buffer.

  • Add the synthesized inhibitor compounds at various concentrations to the enzyme solution in 384-well plates. Include a positive control (known GSK3β inhibitor) and a negative control (vehicle).

  • Incubate the plates for 2 hours at room temperature.

  • Quantify the kinase activity using the ADP-Glo™ Kinase Assay according to the manufacturer's protocol, which measures the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from 5-chloro-7-azaindolin-2-one.

GSK3b_Tau_Pathway cluster_upstream Upstream Signals cluster_signaling Signaling Cascade cluster_downstream Downstream Effects Wnt Wnt GSK3b_inactive GSK3β (inactive) Wnt->GSK3b_inactive Inactivation Insulin Insulin AKT AKT Insulin->AKT AKT->GSK3b_inactive Phosphorylation (Inhibition) GSK3b_active GSK3β (active) Tau Tau GSK3b_active->Tau Phosphorylation Tau_P Hyperphosphorylated Tau GSK3b_active->Tau_P NFTs Neurofibrillary Tangles Tau_P->NFTs Aggregation Inhibitor 5-chloro-7-azaindolin-2-one derivative Inhibitor->GSK3b_active Inhibition

Caption: GSK3β and Tau Aggregation Pathway in Alzheimer's Disease.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates BRAF BRAF (V600E) RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates Inhibitor 5-chloro-7-azaindolin-2-one derivative Inhibitor->EGFR inhibits Inhibitor->BRAF inhibits

Caption: EGFR and BRAF Signaling Pathway in Cancer.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of pharmaceutical candidates from 5-chloro-7-azaindolin-2-one.

Experimental_Workflow Start 5-chloro-7-azaindolin-2-one + Aldehyde Synthesis Knoevenagel Condensation Start->Synthesis Purification Purification (Filtration, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In Vitro Kinase Assay (e.g., GSK3β, EGFR, BRAF) Characterization->Biological_Screening Data_Analysis IC50 Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Identification & Optimization Data_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for N-Acylation of Azaindolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-acylation of azaindolinones, a critical transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the N-acylation of related heterocyclic systems, such as indoles and carbazoles, and are adapted for azaindolinone substrates.

Introduction

N-acylated azaindolinones are important structural motifs found in a wide array of pharmacologically active molecules. The introduction of an acyl group at the nitrogen atom of the azaindolinone core can significantly modulate the compound's biological activity, physicochemical properties, and pharmacokinetic profile. Therefore, efficient and selective N-acylation methods are highly sought after in medicinal chemistry and drug discovery. This application note details a general and robust procedure for this transformation.

The traditional approach to N-acylation involves the use of reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. More recent methods have explored alternative acyl sources and catalytic systems to improve functional group tolerance and reaction efficiency.[1][2]

Experimental Protocols

This section outlines a detailed protocol for the N-acylation of a generic azaindolinone substrate. The procedure is based on the highly efficient method of using a stable acyl source, such as a thioester, in the presence of a base.[1][3]

General Procedure for N-Acylation of Azaindolinones using a Thioester Acyl Source

Materials:

  • Azaindolinone (1.0 equiv)

  • S-methyl thioester (3.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Xylene (solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Protocol:

  • To a dry round-bottom flask, add the azaindolinone (0.2 mmol, 1.0 equiv), S-methyl thioester (0.6 mmol, 3.0 equiv), and cesium carbonate (0.6 mmol, 3.0 equiv).

  • Add xylene (2.0 mL) to the flask.

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Heat the reaction mixture to 140 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated azaindolinone.

Data Presentation

The following tables summarize representative data for the N-acylation of indole derivatives, which are structurally analogous to azaindolinones and predictive of the expected outcomes for azaindolinone substrates under similar conditions.

Table 1: Optimization of Reaction Conditions for N-Acylation of 3-methyl-1H-indole with S-methyl butanethioate [1][3]

EntryBase (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃ (3.0)Xylene1401291
2K₂CO₃ (3.0)Xylene1401245
3NaOH (3.0)Xylene14012No Reaction
4NoneXylene14012No Reaction
5Cs₂CO₃ (3.0)DMF1401225
6Cs₂CO₃ (3.0)THF14012No Reaction
7Cs₂CO₃ (3.0)MeOH14012No Reaction
8Cs₂CO₃ (2.0)Xylene1401285
9Cs₂CO₃ (3.0)Xylene1001273

Table 2: Substrate Scope for N-acylation of Various Indoles with Thioesters [1][3]

EntryIndole SubstrateThioesterProductYield (%)
13-Methyl-1H-indoleS-methyl butanethioate1-(3-methyl-1H-indol-1-yl)butan-1-one91
25-Methoxy-1H-indoleS-methyl butanethioate1-(5-methoxy-1H-indol-1-yl)butan-1-one85
35-Fluoro-1H-indoleS-methyl butanethioate1-(5-fluoro-1H-indol-1-yl)butan-1-one78
45-Iodo-1H-indoleS-methyl butanethioate1-(5-iodo-1H-indol-1-yl)butan-1-one65
51H-IndoleS-methyl octanethioate1-(1H-indol-1-yl)octan-1-one88
61H-IndoleS-methyl 2-phenylacetate1-(1H-indol-1-yl)-2-phenylethan-1-one72
7CarbazoleS-methyl butanethioate9-butyryl-9H-carbazole84

Mandatory Visualizations

Diagram 1: Experimental Workflow for N-Acylation of Azaindolinones

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Azaindolinone, Thioester, and Cs₂CO₃ add_solvent Add Xylene start->add_solvent inert_atm Establish Inert Atmosphere add_solvent->inert_atm heat Heat to 140 °C and Stir for 12h inert_atm->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with Water cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product N-Acylated Azaindolinone purify->product

Caption: Experimental workflow for the N-acylation of azaindolinones.

Diagram 2: Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products azaindolinone Azaindolinone deprotonated Deprotonated Azaindolinone (Intermediate A) azaindolinone->deprotonated Base-promoted deprotonation base Cs₂CO₃ thioester R-C(=O)SMe product N-Acylated Azaindolinone deprotonated->product Nucleophilic Substitution byproduct CsSMe

Caption: Proposed mechanism for the N-acylation of azaindolinones.

References

Application Notes: 5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold is a crucial heterocyclic structure in medicinal chemistry. While it primarily serves as a key intermediate in the synthesis of more complex molecules, its derivatives have emerged as potent modulators of various oncogenic pathways. The structural similarity of the parent pyrrolopyridine nucleus to purine bases allows these compounds to function as ATP-competitive inhibitors for a wide range of protein kinases, which are often dysregulated in cancer.[1] This document provides an overview of the applications of this scaffold's derivatives in cancer research, focusing on their role as kinase and epigenetic inhibitors, and includes detailed protocols for their evaluation.

Application as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Derivatives of the pyrrolo[2,3-c]pyridine core have been developed as highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an epigenetic regulator that is overexpressed in numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). Its inhibition has become a promising therapeutic strategy.

A notable derivative, compound 46 (LSD1-UM-109) , was identified as a highly effective LSD1 inhibitor.[2] This compound demonstrates potent enzymatic inhibition and suppresses the growth of cancer cell lines dependent on LSD1 activity.

Quantitative Data: In Vitro Activity of Pyrrolo[2,3-c]pyridine-based LSD1 Inhibitors

The following table summarizes the inhibitory activity of a key derivative against LSD1 and various cancer cell lines.

Compound IDTargetIC₅₀ (nM)Cell LineCell Growth IC₅₀ (nM)Reference
46 (LSD1-UM-109) LSD13.1MV4;11 (AML)0.6[2]
MOLM-13 (AML)31[2]
H1417 (SCLC)1.1[2]
Signaling Pathway

LSD1 functions by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to repression of tumor suppressor genes. Inhibition of LSD1 by pyrrolo[2,3-c]pyridine derivatives restores the expression of these genes, leading to cell cycle arrest and apoptosis.

LSD1_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcome LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Transcription_Repression Transcription Repressed H3K4me1->Transcription_Repression Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, p27) Apoptosis Apoptosis Tumor_Suppressor->Apoptosis CellCycleArrest Cell Cycle Arrest Tumor_Suppressor->CellCycleArrest Transcription_Repression->Tumor_Suppressor Compound46 Compound 46 (Pyrrolo[2,3-c]pyridine derivative) Compound46->LSD1 Inhibition

Fig. 1: Mechanism of LSD1 Inhibition.

Application as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The closely related 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively used to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4] Abnormal activation of the FGFR signaling pathway is a key driver in various cancers, including breast, lung, and bladder cancer.[3][4]

Derivatives have been synthesized that show high potency and selectivity for FGFR isoforms 1, 2, and 3. For instance, compound 4h from a reported series demonstrated significant enzymatic and cellular activity.[3][4]

Quantitative Data: In Vitro Activity of a Pyrrolo[2,3-b]pyridine-based FGFR Inhibitor
Compound IDTargetIC₅₀ (nM)Cell LineCell Growth Inhibition (%)@ 10 µMReference
4h FGFR174T1 (Breast)57%[3]
FGFR29[3]
FGFR325[3]
FGFR4712[3]
Signaling Pathway

FGFR inhibitors based on the pyrrolopyridine scaffold act by binding to the ATP pocket of the kinase domain. This prevents receptor autophosphorylation and activation of downstream pro-survival signaling cascades like RAS-MEK-ERK and PI3K-AKT, ultimately leading to reduced cell proliferation and induction of apoptosis.[3]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound 4h (Pyrrolopyridine Derivative) Inhibitor->FGFR Inhibition

Fig. 2: FGFR Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for evaluating pyrrolopyridine derivatives in cancer research, based on methodologies cited in the literature.

Protocol 1: In Vitro Kinase/Enzyme Inhibition Assay (LSD1 Example)

This protocol is for determining the IC₅₀ value of a test compound against a purified enzyme.

1. Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Test compound (e.g., Compound 46) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20)

  • Detection reagents (e.g., horseradish peroxidase-conjugated antibody, chemiluminescent substrate)

  • White, opaque 96-well assay plates

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer. A typical final concentration range would be 1 nM to 100 µM.

  • Add 5 µL of the diluted compound to the wells of the 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 10 µL of LSD1 enzyme solution (final concentration ~2 nM) to all wells except the "no enzyme" control.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the reaction by adding 10 µL of the H3K4me2 peptide substrate (final concentration ~200 nM).

  • Incubate for 1 hour at 37°C.

  • Stop the reaction and proceed with the detection step according to the manufacturer's instructions for the chosen detection system (e.g., add antibody, incubate, add substrate).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate percent inhibition relative to the DMSO control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression.

Protocol 2: Cell Proliferation Assay (MTT/CellTiter-Glo®)

This protocol measures the effect of a test compound on the viability and proliferation of cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., MV4;11, 4T1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Clear or opaque 96-well cell culture plates

  • Multichannel pipette, incubator, plate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

  • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 72 hours).

  • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

  • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀/GI₅₀ value.

Experimental Workflow

The typical workflow for screening and validating a novel pyrrolopyridine derivative involves a multi-step process from initial screening to in vivo validation.

Experimental_Workflow A Compound Synthesis (Pyrrolopyridine Scaffold) B Primary Screening: In Vitro Enzyme Assay (e.g., LSD1, FGFR) A->B Test Activity C Secondary Screening: Cell Proliferation Assay (Panel of Cancer Cell Lines) B->C Test Cellular Effect D Lead Compound Selection (Based on IC50 values) C->D Identify Hits E Mechanism of Action Studies: - Western Blot (p-ERK, p-AKT) - Apoptosis Assays (Caspase) - Cell Cycle Analysis D->E Validate Target Engagement F In Vivo Efficacy Studies: - Xenograft Mouse Model - Tumor Growth Inhibition E->F Test In Vivo Potential G Preclinical Development F->G Advance Candidate

Fig. 3: Drug Discovery Workflow.

Conclusion

The this compound core and its isomers are privileged scaffolds in modern oncology drug discovery. Derivatives have shown remarkable potency against critical cancer targets such as epigenetic modulators (LSD1) and receptor tyrosine kinases (FGFR). The protocols and data presented here provide a framework for researchers to explore and evaluate novel compounds based on this versatile chemical structure for the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for In Vitro Assay Development of Azaindolin-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing robust in vitro assays to characterize azaindolin-2-one based kinase inhibitors. This document outlines detailed protocols for biochemical and cell-based assays targeting key kinases such as Glycogen Synthase Kinase 3β (GSK3β), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are known targets for this class of inhibitors.

Introduction to Azaindolin-2-one Based Inhibitors

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[1] Azaindolin-2-ones, aza-analogs of this scaffold, have demonstrated potent inhibitory activity against a range of protein kinases, making them attractive candidates for drug discovery programs in oncology and neurodegenerative diseases.[2][3] Specifically, various azaindolin-2-one derivatives have been identified as inhibitors of GSK3β, Aurora kinases, and VEGFR2, implicating their potential role in modulating critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[2][4][5]

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison of inhibitor potency and selectivity. The following tables provide templates for organizing your results.

Table 1: Biochemical Potency of Azaindolin-2-one Inhibitors

Compound IDTarget KinaseIC50 (nM)
Azaindolinone-XGSK3β1.7[3]
Azaindolinone-YAurora AValue
Azaindolinone-ZAurora BValue
Azaindolinone-AVEGFR2Value
Staurosporine (Control)GSK3βValue

Note: IC50 values represent the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] Values should be determined from dose-response curves.

Table 2: Cellular Activity of Azaindolin-2-one Inhibitors

Compound IDCell LineAssay TypeEC50 (nM)
Azaindolinone-XHCT-116Cell Viability (MTT)Value
Azaindolinone-YHeLaPhospho-Histone H3 (Ser10)Value
Azaindolinone-ZHUVECAnti-proliferationValue
Control CompoundCell LineAssay TypeValue

Note: EC50 values represent the concentration of a compound that gives a half-maximal response.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by the target kinases of azaindolin-2-one based inhibitors.

G GSK3β Signaling in the Wnt/β-catenin Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Axin Axin Dsh->Axin GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Axin->beta_catenin APC APC APC->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Azaindolinone Azaindolin-2-one Inhibitor Azaindolinone->GSK3b

GSK3β signaling in the Wnt/β-catenin pathway.

G Role of Aurora Kinases in Mitosis G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation (Ser10) Azaindolinone Azaindolin-2-one Inhibitor Azaindolinone->Aurora_A Azaindolinone->Aurora_B G VEGFR2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell AKT->Endothelial_Cell Azaindolinone Azaindolin-2-one Inhibitor Azaindolinone->VEGFR2 G Biochemical Kinase Assay Workflow (ADP-Glo™) Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add Serially Diluted Inhibitor to Plate Prepare_Reagents->Add_Inhibitor Add_Kinase Add Kinase Solution Add_Inhibitor->Add_Kinase Pre_incubate Pre-incubate Add_Kinase->Pre_incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Pre_incubate->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Detect_Signal Detect Luminescence (Kinase Detection Reagent) Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT Detect_Signal->Incubate_Detect Read_Plate Read Plate (Luminometer) Incubate_Detect->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End G Cell Viability Assay Workflow (MTT) Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Cells Incubate (24h) Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with Inhibitor Incubate_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (1.5-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Incubate_Solubilize Incubate with Shaking Solubilize->Incubate_Solubilize Read_Absorbance Read Absorbance (570 nm) Incubate_Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate EC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes: Protocol for In Vitro GSK3β Inhibition Assay Using Azaindolin-2-One Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK3β) is a constitutively active serine/threonine kinase that is a key regulator in a multitude of cellular signaling pathways.[1][2] Its extensive involvement in processes ranging from glycogen metabolism to cell proliferation and apoptosis has implicated its dysregulation in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[2][3] This central role makes GSK3β a significant therapeutic target for drug discovery.[1] Azaindolin-2-one derivatives have emerged as a promising class of small molecules for targeting GSK3β.[4][5]

These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of azaindolin-2-one compounds against GSK3β. The protocol is based on a luminescent kinase assay format, which measures the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption, resulting in a higher luminescent signal, is directly proportional to the inhibitory activity of the test compound.[6]

GSK3β Signaling Pathways

GSK3β is a critical node in several signaling cascades, most notably the Wnt/β-catenin and Insulin/PI3K/Akt pathways.[7][8] In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7] Wnt pathway activation inhibits this action, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[9][10] In the insulin pathway, activation of Akt leads to the inhibitory phosphorylation of GSK3β at Ser9, thereby regulating downstream targets like glycogen synthase.[2][8][11]

Caption: Simplified GSK3β signaling pathways and point of inhibition.

Experimental Protocol: In Vitro GSK3β Kinase Assay

This protocol outlines the determination of a compound's inhibitory effect on GSK3β activity using a luminescence-based ATP detection assay, such as Kinase-Glo®.[6][12][13]

Principle of the Assay

The GSK3β enzyme utilizes ATP to phosphorylate a specific substrate peptide. The amount of ATP remaining in the solution after the kinase reaction is inversely proportional to the enzyme's activity. The Kinase-Glo® reagent is added to terminate the enzymatic reaction and measure the remaining ATP. The luciferase in the reagent catalyzes the oxidation of luciferin, with the resulting luminescence being directly proportional to the ATP concentration. Inhibitors of GSK3β will result in a higher concentration of remaining ATP and thus a stronger luminescent signal.[6][14]

Materials and Reagents
  • Recombinant human GSK3β enzyme

  • GSK3β substrate peptide (e.g., GSK substrate peptide)[6]

  • ATP, high purity

  • Dithiothreitol (DTT)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Azaindolin-2-one test compounds

  • Known GSK3β inhibitor (e.g., CHIR-99021) as a positive control[6]

  • DMSO, molecular biology grade

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Experimental Workflow

experimental_workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of azaindolin-2-one and control compounds start->prepare_inhibitor plate_inhibitor Dispense 5 µL of diluted compounds or DMSO (vehicle control) into wells prepare_inhibitor->plate_inhibitor prepare_enzyme Dilute GSK3β enzyme in Kinase Assay Buffer plate_inhibitor->prepare_enzyme add_enzyme Add 20 µL of diluted GSK3β to all wells except 'no enzyme' control prepare_enzyme->add_enzyme prepare_atp_substrate Prepare ATP/Substrate mix in Kinase Assay Buffer add_enzyme->prepare_atp_substrate initiate_reaction Initiate reaction by adding 25 µL of ATP/Substrate mix prepare_atp_substrate->initiate_reaction incubate Incubate at 30°C for 45-60 minutes initiate_reaction->incubate stop_reaction Add 50 µL of Kinase-Glo® Reagent to stop the reaction incubate->stop_reaction incubate_lum Incubate at room temperature for 10-30 minutes stop_reaction->incubate_lum read_luminescence Measure luminescence with a plate reader incubate_lum->read_luminescence analyze_data Analyze Data: Calculate % Inhibition and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro GSK3β inhibition assay.
Procedure

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the azaindolin-2-one compound and the positive control inhibitor (CHIR-99021) in 100% DMSO.[15]

    • Create a serial dilution series of the test compounds and positive control in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).[8]

    • Prepare the 1x Kinase Assay Buffer containing DTT.[13]

    • Thaw the recombinant GSK3β enzyme on ice and dilute it to the desired working concentration (e.g., 0.6 ng/µL) in 1x Kinase Assay Buffer.[13]

    • Prepare a master mix containing the GSK3β substrate peptide and ATP in 1x Kinase Assay Buffer. The final concentrations should be at or near the Km values for the substrate and ATP.

  • Assay Plate Setup (for a 96-well plate, final volume 50 µL):

    • Add 5 µL of the serially diluted azaindolin-2-one compounds or control inhibitor to the appropriate wells.

    • For "No Inhibitor Control" (100% activity) and "Blank" (background) wells, add 5 µL of the Kinase Assay Buffer containing the same final concentration of DMSO.[13]

    • Add 20 µL of the diluted GSK3β enzyme to all wells except for the "Blank" wells. To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.[13]

  • Kinase Reaction :

    • Initiate the kinase reaction by adding 25 µL of the ATP/Substrate master mix to all wells.

    • Gently mix the contents of the plate.

    • Incubate the plate at 30°C for 45-60 minutes. The incubation time should be within the linear range of the reaction.[8][13]

  • Signal Detection :

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add 50 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition :

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_blank) / (RLU_no_inhibitor - RLU_blank)]) Where:

      • RLU_inhibitor is the relative light units from wells with the test compound.

      • RLU_blank is the average relative light units from the 'no enzyme' control wells.

      • RLU_no_inhibitor is the average relative light units from the 'no inhibitor' control wells.

  • Determine IC50 Value :

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Data Presentation

The inhibitory activity of azaindolin-2-one compounds can be summarized and compared to a known standard.

CompoundTargetAssay TypeIC50
(E)-2f (Azaindolin-2-one derivative) GSK3βLuminescence Kinase Assay1.7 µM[4][16]
CHIR-99021 (Standard Inhibitor) GSK3βLuminescence Kinase Assay7 nM[6]

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory potential of azaindolin-2-one compounds against GSK3β. The described in vitro luminescence-based kinase assay is a robust, sensitive, and high-throughput compatible method suitable for screening and characterizing novel GSK3β inhibitors.[6][12] The accurate determination of IC50 values allows for the quantitative comparison of compound potency, which is a critical step in the drug discovery and development pipeline for GSK3β-targeted therapeutics.

References

Application Notes and Protocols for the Preparation of 5-Halogenated-7-Azaindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the synthesis of 5-halogenated-7-azaindolin-2-one derivatives, key scaffolds in medicinal chemistry and drug discovery. The 7-azaindolin-2-one core is a prevalent structural motif in numerous biologically active compounds, and the introduction of a halogen at the C5-position offers a valuable handle for further functionalization and modulation of physicochemical and pharmacological properties.

Introduction

The 7-azaindolin-2-one (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) scaffold is a bioisostere of the indolin-2-one core found in many kinase inhibitors. Halogenation at the 5-position of this heterocyclic system is a critical step in the synthesis of a wide array of potent therapeutic agents. This document outlines the synthesis of the parent 7-azaindolin-2-one and subsequent protocols for its chlorination, bromination, and iodination.

Synthesis of the Core Scaffold: 7-Azaindolin-2-one

The foundational starting material for the synthesis of 5-halogenated derivatives is 7-azaindolin-2-one. A common and effective method for its preparation involves the reduction of 7-azaindole.

Experimental Protocol: Synthesis of 7-Azaindolin-2-one

This protocol describes the synthesis of 7-azaindolin-2-one from 7-azaindole.

Materials:

  • 7-Azaindole

  • Raney Nickel

  • Ethanol

  • Hydrogen gas (H₂)

  • Filter agent (e.g., Celite®)

Equipment:

  • High-pressure reactor (autoclave)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a high-pressure reactor, add 7-azaindole and Raney Nickel in ethanol.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to approximately 4 MPa.

  • Heat the mixture to 95 °C with constant stirring and maintain these conditions for 12 hours.

  • After cooling to room temperature, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield crude 7-azaindoline.

  • The crude 7-azaindoline can then be oxidized to 7-azaindolin-2-one. A common method involves bubbling air or oxygen through a solution of the azaindoline in a suitable solvent.

Preparation of 5-Halogenated-7-Azaindolin-2-one Derivatives

The following protocols describe the direct halogenation of 7-azaindolin-2-one at the 5-position.

General Synthetic Scheme

G cluster_0 Synthesis of 5-Halogenated-7-Azaindolin-2-one Start 7-Azaindolin-2-one Halogenation Electrophilic Halogenation Start->Halogenation Reagent (X+) Solvent, Temp. Product 5-Halogenated-7-Azaindolin-2-one Halogenation->Product G cluster_1 Derivatization of 5-Bromo-7-azaindolin-2-one Start 5-Bromo-7-azaindolin-2-one Reaction Aldol Condensation Start->Reaction Base (e.g., Piperidine) Solvent (e.g., Ethanol) Reactant Substituted Aldehyde Reactant->Reaction Product 3-Substituted-5-bromo- 7-azaindolin-2-one Derivative Reaction->Product

Application Notes and Protocols: Pyrrolopyridines as Potent, Reversible LSD1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that acts as a critical epigenetic regulator.[1][2] It specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] The dysregulation of LSD1 is strongly associated with the progression of various human cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[3] By removing methyl groups from H3K4, a mark associated with active gene transcription, LSD1 primarily functions as a transcriptional co-repressor, leading to the silencing of tumor suppressor genes.[1] Conversely, by demethylating H3K9, a repressive mark, it can act as a transcriptional co-activator.[4] This dual functionality makes LSD1 a compelling therapeutic target in oncology.[5]

The pyrrolopyridine scaffold has emerged as a promising chemical class for the development of potent and reversible LSD1 inhibitors.[1][3][6] These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo models.[3][7] This document provides detailed application notes and experimental protocols for the evaluation of pyrrolopyridine-based LSD1 inhibitors in an oncology research setting.

Data Presentation

The following tables summarize the in vitro activity of representative pyrrolopyridine LSD1 inhibitors against the LSD1 enzyme and various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibitory Activity of Pyrrolopyridine Derivatives against LSD1

Compound IDScaffoldLSD1 IC₅₀ (nM)Reference CompoundLSD1 IC₅₀ (nM)
46 (LSD1-UM-109) Pyrrolo[2,3-c]pyridine3.1GSK-354130
23 Pyrrolo[2,3-c]pyridineSingle-digit nMSP-2577 (7)26.2
27 Pyrrolo[2,3-c]pyridine6.5
28 Pyrrolo[2,3-c]pyridineSingle-digit nM
29 Pyrrolo[2,3-c]pyridine5.1
30 Pyrrolo[2,3-c]pyridinePotent
35 Pyrrolo[2,3-c]pyridinePotent
42 Pyrrolo[2,3-c]pyridinePotent
47 Pyrrolo[2,3-c]pyridine3.5
48 Pyrrolo[2,3-c]pyridine1.3
49 Pyrrolo[2,3-c]pyridine1.4
Compound [I] 1H-pyrrolo[2,3-c]pyridin1.2

Data compiled from multiple sources.[1][3][7]

Table 2: In Vitro Anti-proliferative Activity of Pyrrolopyridine LSD1 Inhibitors

Compound IDCell LineCancer TypeTreatment DurationIC₅₀ (nM)Reference Compound (GSK-354) IC₅₀ (nM)
46 (LSD1-UM-109) MV4;11AML7 days0.6120.6
MOLM-13AML7 days31621
H1417SCLC10 days1.1212.3
49 MV4;11AML7 days0.7120.6
MOLM-14AML7 days182>1000
H1417SCLC10 days2.3212.3
Compound [I] MV4-11AMLNot Specified5Not Specified
Kasumi-1AMLNot Specified4Not Specified
NCI-H526SCLCNot Specified110Not Specified

Data compiled from multiple sources.[3][7]

Signaling Pathways and Experimental Workflows

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) CoREST CoREST Complex LSD1->CoREST Forms Complex H3K4me2 H3K4me1/2 (Active Mark) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me1/2 (Repressive Mark) LSD1->H3K9me2 Demethylates CoREST->H3K4me2 Targets Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me2->Gene_Repression Leads to Gene_Activation Gene Activation (e.g., Oncogenes) H3K9me2->Gene_Activation Leads to Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->LSD1 Inhibits

Caption: Simplified LSD1 signaling pathway and the mechanism of action for pyrrolopyridine inhibitors.

LSD1_Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library (Pyrrolopyridines) Primary_Screen Primary Screen: LSD1 Enzymatic Assay (HRP-Coupled) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell Viability Assays (AML, SCLC lines) Hit_Identification->Secondary_Screen Lead_Selection Lead Selection (Cell-Active Compounds) Secondary_Screen->Lead_Selection In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Selection->In_Vivo_Studies

Caption: General workflow for the screening and evaluation of pyrrolopyridine LSD1 inhibitors.

Experimental Protocols

Protocol 1: LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me1/2 peptide substrate

  • Pyrrolopyridine test compounds

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable HRP substrate)

  • Assay Buffer: 50 mM HEPES (pH 7.5)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolopyridine test compounds in DMSO. Typically, an 11-point, 1:3 dilution series starting from a high concentration (e.g., 10 mM) is prepared.

  • Reagent Preparation:

    • Prepare a 2X solution of LSD1 enzyme in assay buffer (e.g., 6-12 nM final concentration).

    • Prepare a 2X solution of the H3K4 peptide substrate in assay buffer. The optimal concentration should be near the Michaelis constant (Km).

    • Prepare a detection master mix containing HRP and Amplex® Red in assay buffer.

  • Assay Execution:

    • Dispense 50 nL of each compound concentration (or DMSO for controls) into the wells of a 384-well plate.

    • Add 5 µL of the 2X LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.

    • Initiate the demethylase reaction by adding 5 µL of the 2X peptide substrate solution to each well.

    • Incubate the reaction for 60-90 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the HRP/Amplex® Red detection master mix.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability/Anti-proliferative Assay (Extended Duration)

This protocol is adapted for the prolonged treatment times often required to observe the effects of LSD1 inhibitors.[3]

Materials:

  • AML (e.g., MV4-11, MOLM-13) or SCLC (e.g., H1417) cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Pyrrolopyridine test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 96-well, opaque-walled cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to acclimate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyridine test compounds in culture medium.

    • Add the desired final concentrations of the compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the specified duration:

    • AML cell lines (MV4-11, MOLM-13): 7 days.[3]

    • SCLC cell line (H1417): 10 days.[3]

    • Replenish the medium with freshly prepared compound every 3-4 days to maintain compound concentration and cell health.

  • Viability Assessment:

    • On the final day of incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the luminescent signal of treated wells to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Protocol 3: Western Blot Analysis of H3K4me2 Levels

This protocol is to confirm the on-target effect of pyrrolopyridine inhibitors by assessing the accumulation of the LSD1 substrate, H3K4me2.

Materials:

  • Cancer cell line of interest

  • Pyrrolopyridine test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the pyrrolopyridine inhibitor at various concentrations for 24-48 hours.

    • Harvest the cells and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-total H3) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative increase in H3K4me2 levels upon inhibitor treatment.

Protocol 4: In Vivo Efficacy in an AML Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of a pyrrolopyridine LSD1 inhibitor.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • MV4-11 AML cells

  • Pyrrolopyridine test compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject MV4-11 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the pyrrolopyridine inhibitor orally at predetermined dose levels (e.g., 10 and 20 mg/kg) once daily.[7]

    • Administer the vehicle control to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for H3K4me2).

Conclusion

Pyrrolopyridines represent a promising class of reversible LSD1 inhibitors with potent anti-cancer activity, particularly in hematological malignancies and small cell lung cancer. The protocols and data presented in these application notes provide a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of novel pyrrolopyridine-based LSD1 inhibitors. Careful execution of these experiments will be crucial in advancing our understanding of this important therapeutic target and in the development of new epigenetic therapies for cancer.

References

Application Notes & Protocols: A Step-by-Step Guide to Synthesizing 5-Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a core structural component in numerous biologically active compounds. It is an isostere of indole, where the C7 carbon is replaced by a nitrogen atom, altering its electronic properties and hydrogen bonding capabilities. Functionalization at the 5-position of the 7-azaindole nucleus is a critical strategy in the development of therapeutic agents, including inhibitors for p38 kinase, JNK, and mitotic kinase monopolar spindle 1 (MPS1), as well as ligands for various CNS receptors.[1][2]

This guide provides detailed protocols for the synthesis of 5-substituted 7-azaindoles, focusing on robust and versatile palladium-catalyzed cross-coupling reactions. These methods offer a reliable platform for introducing a diverse range of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties.

General Synthetic Strategy

The most common and efficient strategy for accessing a variety of 5-substituted 7-azaindoles involves a two-stage approach. First, the 7-azaindole core is halogenated at the 5-position, typically creating 5-bromo-7-azaindole. This key intermediate then serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions to install the desired substituent.

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products 5-Substituted Products 7_Azaindole 7-Azaindole 5_Bromo_7_Azaindole 5-Bromo-7-Azaindole 7_Azaindole->5_Bromo_7_Azaindole Bromination (e.g., NBS) Aryl 5-Aryl-7-Azaindole 5_Bromo_7_Azaindole->Aryl Suzuki-Miyaura Coupling Amino 5-Amino-7-Azaindole 5_Bromo_7_Azaindole->Amino Buchwald-Hartwig Amination Alkynyl 5-Alkynyl-7-Azaindole 5_Bromo_7_Azaindole->Alkynyl Sonogashira Coupling

Caption: General workflow for synthesizing 5-substituted 7-azaindoles.

Experimental Protocols

The following sections detail the protocols for the key palladium-catalyzed cross-coupling reactions starting from 5-halo-7-azaindole.

This protocol is used to form a C-C bond between the 5-position of the azaindole and an aryl or heteroaryl group using a boronic acid or boronic ester.[3][4]

Materials:

  • 5-Bromo-7-azaindole

  • Aryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a microwave vial or Schlenk tube), add 5-bromo-7-azaindole (1.0 equiv), the aryl boronic acid/ester (1.5 equiv), K₂CO₃ (2.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture. Typical conditions are 85-120 °C for 30 minutes to 4 hours, which can be achieved using conventional heating or microwave irradiation.[4]

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-7-azaindole.

Quantitative Data Summary (Suzuki-Miyaura Coupling)

EntryAryl Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
11-Methyl-4-pyrazoleboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂ (5)K₂CO₃Dioxane/H₂O854 h93[4]
2(4-Methylphenyl)boronic acidPd₂(dba)₃ / SPhos (5/20)K₂CO₃Dioxane/H₂O110-93[3]
3(4-Methoxyphenyl)boronic acidPd₂(dba)₃ / SPhos (5/20)K₂CO₃Dioxane/H₂O110-93[3]
4(4-Fluorophenyl)boronic acidPd₂(dba)₃ / SPhos (5/20)K₂CO₃Dioxane/H₂O110-79[3]
5(3,5-Bis(trifluoromethyl)phenyl)boronic acidPd₂(dba)₃ / SPhos (5/20)K₂CO₃Dioxane/H₂O110-67[3]

This protocol facilitates the formation of a C-N bond between the 5-position of the azaindole and a primary or secondary amine. The choice of ligand is critical for achieving high yields, especially with the unprotected N-H of the azaindole.[5][6]

Materials:

  • 5-Halo-7-azaindole (e.g., 5-bromo- or 5-chloro-)

  • Amine (primary or secondary, 1.2 - 1.5 equiv)

  • Palladium precursor: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or RuPhos (4-10 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, the phosphine ligand, and the base.

  • Add the 5-halo-7-azaindole (1.0 equiv) and the anhydrous solvent.

  • Add the amine (1.2 equiv) to the mixture.

  • Seal the vessel and heat to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 5-amino-7-azaindole product.

Quantitative Data Summary (Buchwald-Hartwig Amination)

EntryHalideAmineCatalyst/LigandBaseSolventYield (%)Reference
14-Chloro-7-azaindoleN-BenzylmethylaminePd(OAc)₂ / RuPhosNaOt-BuToluene33[5]
2N-Benzyl-4-bromo-7-azaindoleBenzamidePd(OAc)₂ / XantphosCs₂CO₃Dioxane85[6]
33-Bromoindole**MorpholinePd₂(dba)₃ / Ligand 2***NaOt-BuToluene95[7]

*Note: Data for the 5-position is limited; examples for other positions are shown to illustrate typical conditions.[5][6] **Note: Data for a related heterocycle (indole) is included for context.[7] ***Ligand 2 refers to 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

The Sonogashira coupling is a reliable method for forming a C-C triple bond at the 5-position by reacting 5-halo-7-azaindole with a terminal alkyne.[2][8]

Materials:

  • 5-Iodo-7-azaindole (preferred over bromo- for higher reactivity)

  • Terminal Alkyne (1.2 equiv)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Copper (I) Iodide (CuI) (co-catalyst, 5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-iodo-7-azaindole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel chromatography to isolate the 5-alkynyl-7-azaindole.

Quantitative Data Summary (Sonogashira Coupling)

EntryHalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
12-Amino-3-iodo-5-nitropyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFHigh[8][9]
25-Bromo-3-iodopyridin-2-aminePhenylacetylenePd(PPh₃)₄ / CuIEt₃N-Good[10]

*Note: These examples show the formation of the azaindole ring via a Sonogashira/cyclization cascade, demonstrating the reaction's utility in this chemical space.[8][9][10]

Visualizations

Logical_Relationships cluster_reactions Palladium-Catalyzed Reactions cluster_substituents Resulting Substituents Core 7-Azaindole Core C5 C5 Position Core->C5 Suzuki Suzuki-Miyaura Coupling C5->Suzuki Buchwald Buchwald-Hartwig Amination C5->Buchwald Sonogashira Sonogashira Coupling C5->Sonogashira Aryl Aryl / Heteroaryl (R-Ar) Suzuki->Aryl Amino Amino (R₂-N) Buchwald->Amino Alkynyl Alkynyl (R-C≡C) Sonogashira->Alkynyl

Caption: Logical relationships in 5-substituted 7-azaindole synthesis.

Kinase_Signaling_Pathway Ext_Signal Extracellular Signal (e.g., Cytokine, Growth Factor) Receptor Cell Surface Receptor Ext_Signal->Receptor Kinase1 Upstream Kinase (MAPKKK) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., p38, JNK) Kinase1->Kinase2 Phosphorylates & Activates Substrate Downstream Substrate (e.g., Transcription Factor) Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Inflammation, Proliferation) Substrate->Response Inhibitor 5-Substituted 7-Azaindole Inhibitor Inhibitor->Kinase2 Inhibits ATP Binding

Caption: Simplified kinase signaling pathway targeted by 7-azaindole inhibitors.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Many reagents, such as phosphine ligands, strong bases (NaOt-Bu), and anhydrous solvents, are air- and/or moisture-sensitive. All reactions should be performed under an inert atmosphere using proper techniques.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.

    • Screen different palladium precursors, ligands, bases, and solvents, as the optimal conditions can be substrate-dependent.

    • Verify the quality of the starting 5-halo-7-azaindole, as impurities can inhibit the catalyst.

  • Side Reactions:

    • In Suzuki couplings, homo-coupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.

    • In Buchwald-Hartwig aminations, hydro-dehalogenation (replacement of the halide with hydrogen) can be a competing pathway. This may be minimized by adjusting the ligand, base, or temperature.

    • N-arylation of the azaindole can compete with C-amination. Using N-protected azaindoles can prevent this, though modern ligands often provide high selectivity for C-N coupling even with the free N-H.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and its precursors.

Q1: My reaction to form the pyrrolopyridine core is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the formation of the pyrrolopyridine ring system can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For related pyrrolopyridine syntheses, multi-component reactions have shown promise with high yields under mild conditions. Consider screening different solvents, such as methanol, ethanol, or aprotic polar solvents, and optimizing the reaction temperature.

  • Poor Quality of Starting Materials: Ensure that your starting materials, particularly the substituted pyridine and the component that will form the pyrrole ring, are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products.

  • Inefficient Cyclization: The final ring-closing step can be challenging. For analogous syntheses, acidic conditions (e.g., concentrated hydrochloric acid in methanol) have been used to facilitate cyclization.[1] Optimization of the acid concentration and reaction time is recommended.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions may include polymerization or incomplete reaction. Careful monitoring of the reaction by TLC or LC-MS can help identify the optimal reaction time to maximize product formation and minimize side products.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products and how can I purify my compound?

A2: The presence of multiple spots on a TLC plate is a common issue. Here are some potential impurities and purification strategies:

  • Potential Side Products:

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will see your starting materials on the TLC plate.

    • Partially Reacted Intermediates: Depending on the synthetic route, you may have stable intermediates that have not fully cyclized.

    • Isomers: In some cases, regioisomers of the desired product may form.

    • Polymerization Products: Under certain conditions, starting materials or reactive intermediates can polymerize, leading to a complex mixture.

  • Purification Strategies:

    • Column Chromatography: This is the most common and effective method for purifying the target compound from a complex reaction mixture. A silica gel column with a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is often a good starting point.[2]

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., toluene/ethyl acetate) can be an effective purification method.[2]

    • Washing/Extraction: A simple aqueous work-up, including washing the organic layer with brine and drying over anhydrous sodium sulfate, can remove many inorganic impurities and some polar organic byproducts.[2]

Q3: The final product appears to be a brown solid, but I was expecting a lighter color. What could be the reason for the discoloration?

A3: A brown coloration in the final product often indicates the presence of impurities. Even small amounts of highly colored byproducts can affect the appearance.

  • Potential Causes of Discoloration:

    • Oxidation: The pyrrolopyridine core can be susceptible to oxidation, leading to colored impurities.

    • Residual Palladium Catalyst: If a palladium-catalyzed cross-coupling reaction was used in the synthesis, residual palladium can cause the product to be dark.

    • Charring/Degradation: Overheating during the reaction or purification can lead to the decomposition of the product and the formation of colored tars.

  • Troubleshooting:

    • Degassing: For reactions sensitive to oxygen, such as those using palladium catalysts, ensure that the reaction mixture is properly degassed.

    • Purification: Thorough purification by column chromatography can often remove the colored impurities. Sometimes, treatment with activated carbon can also help to decolorize the product.

    • Temperature Control: Maintain careful control over the reaction temperature to avoid decomposition.

Experimental Protocols & Data

Below are examples of experimental conditions and data for the synthesis of related pyrrolopyridine structures that can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of a 5-chloro-1H-pyrrolo[3,2-b]pyridine Intermediate
ParameterConditionReference
Starting Material 2-bromo-6-chloropyridin-3-amine[2]
Reagents Ethynyltrimethylsilane, Copper(I) iodide, Triethylamine, Bis(triphenylphosphine)palladium(II) chloride[2]
Solvent N,N-Dimethylformamide (DMF)[2]
Temperature 80°C[2]
Reaction Time 1 hour[2]
Yield 43.4% (of 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine)[2]
Table 2: Cyclization Conditions for a 5-chloro-1H-pyrrolo[3,2-b]pyridine
ParameterConditionReference
Starting Material 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine[2]
Reagent Potassium tert-butoxide[2]
Solvent N-methylmorpholine[2]
Temperature Room Temperature[2]
Reaction Time 3 hours[2]
Yield 57.6%[2]

Visualizing the Synthetic Workflow

To better understand the potential synthetic sequence, a generalized workflow for the synthesis of a pyrrolopyridine core is presented below. This can be adapted for the specific synthesis of this compound.

SynthesisWorkflow Start Starting Materials (e.g., Substituted Pyridine) Step1 Functional Group Interconversion/ Coupling Reaction Start->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (Chromatography/ Recrystallization) Crude->Purification Final Pure 5-chloro-1H-pyrrolo [2,3-c]pyridin-2(3H)-one Purification->Final

Caption: Generalized workflow for pyrrolopyridine synthesis.

This workflow illustrates the key stages from starting materials to the final pure product. Troubleshooting efforts can be focused on each of these steps to improve the overall yield and purity. For instance, low conversion in "Step 1" would necessitate re-evaluation of the coupling conditions, while a complex mixture in the "Crude Product" stage would indicate the need for optimizing the "Cyclization" step to minimize side reactions.

References

Technical Support Center: Purification of Crude 1H-Pyrrol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1H-Pyrrol-2(3H)-one by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and eluent system for the column chromatography of 1H-Pyrrol-2(3H)-one?

A1: For the purification of 1H-Pyrrol-2(3H)-one, silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds of varying polarities. A typical mobile phase is a gradient of ethyl acetate in hexanes.[1] The optimal starting concentration of ethyl acetate is usually between 10-30%, which can be gradually increased to elute the more polar product.[2]

Q2: How can I determine the appropriate solvent system before running a large-scale column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system. The ideal eluent mixture should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, 1H-Pyrrol-2(3H)-one.[3] This Rf value typically ensures good separation from impurities and a reasonable elution time.

Q3: My compound is a yellow or brown oil/solid after purification, but the literature reports it as a white solid. What could be the cause?

A3: Discoloration often indicates the presence of impurities. Pyrrole rings can be sensitive to air and light, which may lead to the formation of colored polymeric byproducts.[2] It is advisable to store the purified compound under an inert atmosphere, such as argon or nitrogen, and protect it from light to prevent degradation.[2]

Q4: What are the most common impurities to expect in a crude sample of 1H-Pyrrol-2(3H)-one?

A4: Common impurities can include unreacted starting materials, residual solvents from the reaction (e.g., diethyl ether, ethyl acetate, hexanes, dichloromethane, toluene), and side-products.[2] Depending on the synthetic route, side-products might include ring-opened products from lactam hydrolysis or furan derivatives from Paal-Knorr type syntheses.[2]

Q5: Can I use an alternative to silica gel if my compound appears to be degrading on the column?

A5: Yes, if you suspect compound degradation due to the acidic nature of silica gel, there are several alternatives. You can deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine.[2][3] Alternatively, you can use a different stationary phase, such as neutral or basic alumina, or consider reverse-phase chromatography with a C18 column for more polar compounds.[2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the column chromatography purification of 1H-Pyrrol-2(3H)-one.

Problem Possible Cause Solution
Low Recovery of Product The compound is highly polar and elutes with the solvent front.Start with a less polar solvent system. For example, decrease the initial percentage of ethyl acetate in your hexane/ethyl acetate mixture.[2]
The compound is irreversibly adsorbing to the silica gel.Deactivate the silica gel with triethylamine before use, or switch to a less acidic stationary phase like alumina.[2]
The compound is unstable on silica gel.Minimize the compound's contact time with the silica gel by using flash chromatography with sufficient pressure for rapid elution.[2]
Co-elution of Impurities The solvent system has poor selectivity.Optimize the eluent system using TLC. Try adding a small amount of a third solvent to modify the polarity and improve separation.
The column is overloaded with the crude sample.Use an appropriate amount of silica gel relative to your sample size (typically a 50:1 to 100:1 ratio by weight).
The sample band was too wide during loading.Dissolve the crude product in a minimal amount of solvent for loading. For compounds with poor solubility, consider dry loading.[4]
Product Elutes Very Slowly or Not at All The eluent system is not polar enough.Gradually increase the polarity of the mobile phase. If your product is still not eluting, a more polar solvent like methanol can be added to the ethyl acetate.
The compound may have degraded on the column.Test the stability of your compound on a small amount of silica gel before performing chromatography.[5]
Irregular Elution (Streaking or Tailing of Spots on TLC) The sample was not loaded evenly onto the column.Ensure the top surface of the silica gel is flat and protected with a layer of sand. Load the sample carefully and evenly.[4]
The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.

Experimental Protocol: Flash Column Chromatography of 1H-Pyrrol-2(3H)-one

This protocol outlines a general procedure for the purification of 1H-Pyrrol-2(3H)-one. The specific parameters may require optimization based on the crude sample's impurity profile.

1. Materials and Equipment:

  • Crude 1H-Pyrrol-2(3H)-one

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent, such as hexanes.[2]

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small amount of the non-polar solvent to the column, followed by a plug of cotton or glass wool and a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the solvent to drain until it is just above the silica bed, then add another thin layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[1]

    • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.[1]

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.[1]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Visualize the spots on the TLC plate under a UV lamp.[1]

  • Solvent Removal:

    • Combine the fractions containing the pure 1H-Pyrrol-2(3H)-one.

    • Remove the solvent using a rotary evaporator to yield the purified product.[1]

Visualizations

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation Crude Sample Crude Sample Dry Load Sample Dry Load Sample Crude Sample->Dry Load Sample Select Solvents (TLC) Select Solvents (TLC) Prepare Slurry Prepare Slurry Select Solvents (TLC)->Prepare Slurry Pack Column Pack Column Prepare Slurry->Pack Column Pack Column->Dry Load Sample Run Column (Gradient Elution) Run Column (Gradient Elution) Dry Load Sample->Run Column (Gradient Elution) Collect Fractions Collect Fractions Run Column (Gradient Elution)->Collect Fractions Analyze by TLC Analyze by TLC Collect Fractions->Analyze by TLC Combine Pure Fractions Combine Pure Fractions Analyze by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: Workflow for Column Chromatography Purification.

G Start Start Problem Problem Start->Problem Identify Issue Cause1 Cause1 Problem->Cause1 e.g., Low Recovery Cause2 Cause2 Problem->Cause2 e.g., Co-elution Cause3 Cause3 Problem->Cause3 e.g., Streaking Solution1 Solution1 Cause1->Solution1 Compound too polar? -> Use less polar eluent End End Solution1->End Resolved Solution2 Solution2 Cause2->Solution2 Poor separation? -> Optimize solvent system via TLC Solution2->End Resolved Solution3 Solution3 Cause3->Solution3 Uneven loading? -> Improve loading technique Solution3->End Resolved

References

optimizing reaction conditions for pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrrolopyridine synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired pyrrolopyridine product is a common issue that can arise from several factors, including suboptimal reaction conditions, catalyst deactivation, or poor starting material quality.

Question: My pyrrolopyridine synthesis is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Product Yield check_reagents 1. Verify Starting Material and Reagent Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK check_catalyst 3. Assess Catalyst Activity check_conditions->check_catalyst Conditions Seem Correct check_workup 4. Review Workup and Purification Procedure check_catalyst->check_workup Catalyst is Active optimize Systematic Optimization check_workup->optimize Workup is Efficient

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Starting Material and Reagent Quality:

    • Purity: Ensure the purity of your starting materials and reagents using techniques like NMR or LC-MS. Impurities can interfere with the reaction.

    • Solvent Quality: Use dry, degassed solvents, especially for reactions sensitive to moisture and oxygen, such as palladium-catalyzed cross-couplings.[1]

  • Evaluate Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact yield. Some reactions require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[2] Conversely, higher temperatures might lead to decomposition. Consider running the reaction at a different temperature.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Incomplete reactions will result in low yields, while overly long reaction times can lead to side product formation.[2]

    • Solvent: The choice of solvent is crucial. For instance, in some DBU-catalyzed syntheses of pyrrolo[3,4-b]pyridines, ethanol has been shown to give higher yields compared to methanol, acetonitrile, or toluene.[3] In other cases, polar aprotic solvents like DMF or dioxane may be more suitable.[4][5] Water has also been used as a solvent in some acid-catalyzed aminations to improve reaction rates.[4]

  • Assess Catalyst and Ligand Performance:

    • Catalyst Choice: The choice of catalyst and ligand is critical, particularly in cross-coupling reactions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, a range of palladium catalysts and phosphine ligands are available. The optimal choice depends on the specific substrates. For example, in some amination reactions on heterocyclic systems, sterically hindered and electron-rich ligands often perform well.[2]

    • Catalyst Loading: The amount of catalyst can affect the yield. While higher loading might increase the reaction rate, it can also lead to more side products. It is important to optimize the catalyst loading.

    • Catalyst Deactivation: The free amino group in some substrates can coordinate with the palladium catalyst, leading to deactivation.[2] In such cases, protecting the amino group might be necessary.

  • Review Workup and Purification:

    • Extraction: Ensure that the product is not being lost during the workup procedure. Check the pH during aqueous washes to prevent the loss of acidic or basic products.

    • Purification: The chosen purification method (e.g., column chromatography, crystallization) should be appropriate for the product's properties.

Issue 2: Formation of Side Products

The formation of undesired side products can complicate purification and reduce the yield of the target pyrrolopyridine.

Question: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

Answer:

Identifying the structure of the side products is the first step toward minimizing their formation. Common side reactions include over-arylation, reduction of halo-substituents, and reactions with the solvent.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Di-arylated Product High catalyst loading, high temperature, or prolonged reaction time in cross-coupling reactions.Reduce catalyst loading, lower the reaction temperature, and monitor the reaction closely to stop it upon completion.[1]
Reduced Halide Presence of a hydrogen source and a catalyst capable of promoting reduction.Use a different catalyst/ligand system. For example, Pd(PPh₃)₄ may lead to less reduction compared to other catalysts in certain Suzuki reactions.[1]
Solvolysis Product Reaction with an alcohol solvent, especially under acidic conditions.Switch to a non-nucleophilic solvent. If an alcohol is necessary, minimize the reaction time and temperature.[4]
Protecting Group-Related Impurities Incomplete deprotection or side reactions during deprotection.Optimize deprotection conditions (e.g., acid concentration, temperature, time). For SEM-deprotection, careful control of TFA treatment is crucial.[1]

Logical Flow for Minimizing Side Products:

Side_Product_Mitigation start Side Product Formation identify 1. Identify Side Product (e.g., via MS, NMR) start->identify analyze 2. Analyze Reaction Parameters identify->analyze modify 3. Modify Reaction Conditions analyze->modify Hypothesize Cause result Reduced Side Products modify->result

Caption: Logical flow for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for a Suzuki-Miyaura cross-coupling reaction to synthesize an aryl-pyrrolopyridine?

A1: The optimal catalyst depends on the specific substrates. However, palladium catalysts are commonly used. For the coupling of 4-hydroxymethylphenylboronic acid with a 2-iodo-pyrrolopyridine derivative, Pd(PPh₃)₄ has been shown to be effective, providing a high yield of the mono-arylated product with minimal formation of the C-2 reduced side product.[1] In other cases, catalysts like Pd₂(dba)₃ have demonstrated excellent selectivity for C-2 arylation.[1] It is often necessary to screen a few catalyst/ligand combinations to find the best conditions for your specific reaction.

Q2: How does the choice of solvent affect the yield of my pyrrolopyridine synthesis?

A2: The solvent can have a significant impact on reaction rate and yield by influencing the solubility of reagents and stabilizing transition states. For a multicomponent synthesis of pyrrolo[3,4-b]pyridines using DBU as a catalyst, ethanol was found to be the optimal solvent, giving a higher yield than methanol, acetonitrile, or toluene.[3] In acid-promoted aminations of chloropyrrolopyrimidines, a switch from organic solvents to water can lead to a higher reaction rate.[4]

Table 1: Effect of Solvent on the Yield of a Pyrrolo[3,4-b]pyridine Synthesis [3]

EntrySolventYield (%)
1Ethanol86
2Methanol72
3Acetonitrile65
4Toluene58

Q3: My reaction involves a 4-chloro-pyrrolopyridine, and the amination is not proceeding well. What can I do?

A3: Amination of chloro-heterocycles can be challenging. Here are a few strategies:

  • Catalyst System: For Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is crucial. Systems like Pd(OAc)₂ with a suitable phosphine ligand (e.g., RuPhos) have been used successfully.[1]

  • Base: The choice of base is also important. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.[2]

  • Acid Catalysis: For some heteroaryl chlorides, acid-catalyzed amination can be an effective alternative to palladium-catalyzed methods.[4] However, the amount of acid needs to be carefully controlled, as excess acid can inhibit the reaction.[4]

  • Protecting Groups: If your substrate has other reactive functional groups, such as a free N-H on the pyrrole ring, consider using a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) to prevent catalyst inhibition.[2]

Q4: I am having trouble with the SEM-deprotection step. What are the recommended conditions?

A4: SEM-deprotection is typically a two-step procedure involving treatment with an acid followed by a basic workup.[1]

  • Acid Treatment: Trifluoroacetic acid (TFA) is commonly used. The reaction time and temperature can influence the outcome. For example, prolonged treatment with TFA can sometimes lead to the formation of undesired side products.[1]

  • Basic Workup: After the acid treatment, a basic workup with aqueous NaHCO₃ or another base is necessary to release formaldehyde and complete the deprotection.[5]

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Cross-Coupling [1]

This protocol is based on the synthesis of (4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol.

Materials:

  • 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Pd(PPh₃)₄

  • Aqueous Na₂CO₃ solution (2 M)

  • Toluene/Ethanol solvent mixture

Procedure:

  • To a reaction vessel, add the 2-iodo-pyrrolopyridine derivative (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 eq).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow reagents 1. Combine Reactants and Catalyst solvent 2. Add Solvents and Base reagents->solvent degas 3. Degas the Mixture solvent->degas heat 4. Heat and Stir degas->heat workup 5. Workup and Extraction heat->workup purify 6. Purify by Chromatography workup->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

References

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in organic solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)May dissolveOften a good starting solvent for sparingly soluble compounds.[1][2]
EthanolPotential for solubilityWorth testing for applications requiring a less polar solvent than DMSO.[1]
Dimethylformamide (DMF)Potential for solubilityAnother polar aprotic solvent to consider.[1]
WaterLow solubility expectedThe compound's structure suggests it is likely sparingly soluble in aqueous solutions.[1]

Experimental Protocols

For researchers needing to determine the precise solubility of this compound, the following protocols for kinetic and thermodynamic solubility are recommended.

Kinetic Solubility Determination by Turbidimetry

This method is a high-throughput approach to estimate the solubility of a compound when rapidly precipitated from a DMSO stock solution.[3]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader with turbidity measurement capabilities

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Add the aqueous buffer to the wells of the 96-well plate.

  • Serially dilute the DMSO stock solution into the aqueous buffer in the microplate.

  • Allow the plate to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Measure the turbidity (optical density) of each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[2]

Thermodynamic Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.[4]

Materials:

  • This compound

  • Solvent of choice

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a vial containing the solvent.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • After incubation, check for the presence of undissolved solid to ensure saturation.[4]

  • Centrifuge the samples to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant and dilute it with the solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method like HPLC or UV-Vis spectroscopy.[2]

Troubleshooting Guide & FAQs

Q1: My compound is not dissolving in the chosen organic solvent. What should I do?

A1:

  • Increase Temperature: Gently warming the solution can increase the rate of dissolution and solubility. Be cautious to avoid decomposition of the compound.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Try a Different Solvent: If the compound remains insoluble, consider a solvent with a different polarity. For this compound, if DMSO fails, DMF or other polar aprotic solvents could be alternatives.[1]

  • Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a pure sample.

Q2: I am getting inconsistent solubility results. What could be the cause?

A2:

  • Equilibration Time (Thermodynamic Solubility): Ensure that the shake-flask method is allowed to run for a sufficient duration to reach true equilibrium. 24 hours is a minimum, but some compounds may require longer.[4]

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure you are using the same solid form for all experiments.

  • pH of the Solution: For ionizable compounds, the pH of the solvent can significantly impact solubility. Control and measure the pH, especially in aqueous-based systems.

  • Accurate Concentration Measurement: Verify that your analytical method (e.g., HPLC, UV-Vis) is properly calibrated and validated for the compound.

Q3: My solution is colored, which is interfering with my turbidimetric solubility measurement. How can I address this?

A3: Colored compounds can interfere with optical density readings.[2] Consider using an alternative method for solubility determination that is not based on light scattering, such as HPLC-based analysis of the supernatant after centrifugation.

Q4: Are there any safety precautions I should take when handling this compound?

A4: Yes, proper safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

  • Handling: Avoid creating dust when handling the solid material.[5][6]

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's and local regulations.[7]

  • First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with water. Seek medical attention if irritation persists.[5][6]

Visualized Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh Compound C Prepare Supersaturated Solution (Add excess solid to solvent) A->C B Select Solvent B->C D Shake at Constant Temperature (e.g., 24-48 hours) C->D E Centrifuge to Pellet Undissolved Solid D->E F Collect Supernatant E->F G Dilute Supernatant F->G H Analyze Concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility H->I

Caption: Thermodynamic Solubility Workflow.

References

avoiding side product formation in Paal-Knorr pyrrole condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Paal-Knorr pyrrole condensation and avoiding the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Paal-Knorr pyrrole synthesis, and how is it formed?

A1: The most prevalent side product is the corresponding furan.[1][2] This occurs through the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material without the involvement of the amine.[2] This side reaction is particularly favored under strongly acidic conditions, typically at a pH below 3.[3][4]

Q2: How does the reaction mechanism for pyrrole formation differ from that of the furan side product?

A2: The key difference lies in the initial nucleophilic attack. For pyrrole synthesis, the amine attacks a carbonyl group to form a hemiaminal intermediate, which then cyclizes and dehydrates.[5] For furan synthesis, an enol is formed from one carbonyl group, which then acts as the nucleophile to attack the other protonated carbonyl group, leading to cyclization and dehydration.[2][5]

Q3: What are the key factors that influence the formation of the furan side product?

A3: The primary factor is the acidity of the reaction medium.[3] High acidity protonates the amine, reducing its nucleophilicity and favoring the competing furan formation pathway.[2] Other factors include the reactivity of the amine (less nucleophilic amines can lead to lower yields of pyrrole), steric hindrance on the dicarbonyl or amine, and harsh reaction conditions such as high temperatures and prolonged reaction times, which can cause degradation.[1][6]

Q4: Can microwave irradiation be beneficial in the Paal-Knorr synthesis?

A4: Yes, microwave-assisted Paal-Knorr synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[7] This rapid heating can often minimize the formation of side products that may occur under prolonged conventional heating.

Troubleshooting Guides

Problem 1: Significant Furan Side Product Formation

Symptoms:

  • Presence of a significant peak corresponding to the furan byproduct in analytical data (e.g., GC-MS, LC-MS, NMR).

  • Lower than expected yield of the desired pyrrole.

Possible Causes and Solutions:

Cause Solution Rationale
Excessively Acidic Conditions (pH < 3) • Replace strong acids (e.g., HCl, H₂SO₄) with a weaker acid like acetic acid.[4]• Use a Lewis acid catalyst (e.g., Sc(OTf)₃, Bi(NO₃)₃).[8]• Employ a heterogeneous solid acid catalyst (e.g., silica-supported sulfuric acid, montmorillonite clay).[3][8]Weaker acids and Lewis acids are less likely to fully protonate the amine, maintaining its nucleophilicity for the desired reaction pathway.[2] Heterogeneous catalysts can provide acidic sites while potentially avoiding the high acidity of a bulk solution.[3]
Low Amine Nucleophilicity • Increase the concentration of the amine.A higher concentration of the amine can favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization of the diketone to the furan.
High Reaction Temperature • Lower the reaction temperature and monitor the reaction progress over a longer period.High temperatures can sometimes favor the elimination reaction that leads to the furan.
Problem 2: Low or No Conversion to Pyrrole

Symptoms:

  • High amount of unreacted 1,4-dicarbonyl compound and/or amine remaining.

  • Very low yield of the desired pyrrole.

Possible Causes and Solutions:

Cause Solution Rationale
Insufficiently Reactive Starting Materials • For amines with electron-withdrawing groups, consider using a more forcing condition, such as microwave heating or a highly efficient catalyst.[1]• For sterically hindered substrates, prolonged reaction times or higher temperatures may be necessary, but should be balanced against potential side product formation.[1]Less nucleophilic amines require more energy to react. Steric hindrance slows down the reaction rate.
Inadequate Catalyst Activity • If using a weak acid, a slight increase in concentration or switching to a more active catalyst might be needed.[3]• Ensure the catalyst is not deactivated (e.g., by moisture).The reaction generally requires some level of acid catalysis to proceed at a reasonable rate.[5]
Suboptimal Reaction Conditions • Increase the reaction temperature moderately.[6]• Increase the reaction time and monitor by TLC or other methods.[6]• Consider switching to a higher-boiling point solvent if temperature is limited.The reaction may be kinetically slow under the initial conditions.
Problem 3: Formation of Dark, Tarry Material

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • Difficulty in isolating and purifying the desired product.

Possible Causes and Solutions:

Cause Solution Rationale
Polymerization/Degradation of Starting Materials or Product • Lower the reaction temperature.[6]• Use a milder catalyst.[6]• Reduce the reaction time.Harsh conditions, especially high temperatures and strong acids, can lead to decomposition and polymerization of the reactants or the pyrrole product.[6]

Data Presentation

Table 1: Comparison of Catalysts in Paal-Knorr Synthesis of N-Substituted Pyrroles

1,4-Dicarbonyl Compound Amine Catalyst Solvent Temperature (°C) Time Yield (%) Reference
2,5-HexanedioneAnilineConcentrated HCl (1 drop)MethanolReflux15 min~52[9]
2,5-HexanedioneBenzylamineAcetic AcidEthanolReflux4 hHigh[10]
Acetonylacetone4-ToluidineCATAPAL 200 (Alumina)Solvent-free6045 min97[2]
2,5-HexanedioneVarious aminesSaccharin (25 mol%)---Good to moderate[3]
2,5-HexanedioneVarious aminesSilica sulfuric acidSolvent-freeRoom Temp3 min98[3]
1,4-DiketonesVarious aminesIodine (10 mol%)-605-10 minHigh[6]
1,4-DiketonesVarious aminesAcetic Acid-120-150 (Microwave)2-10 min65-89[11]

Note: Yields are for the desired pyrrole product. The amount of furan byproduct is not always reported in the literature.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole with a Strong Acid Catalyst

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating with a strong acid catalyst.[9]

Materials:

  • Aniline (186 mg)

  • 2,5-Hexanedione (228 mg)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) for recrystallization

Procedure:

  • In a round-bottom flask, combine aniline, 2,5-hexanedione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[9]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole with a Weak Acid Catalyst

Objective: To synthesize a substituted pyrrole from a 1,4-diketone and a primary amine using microwave irradiation with a weak acid catalyst.

Materials:

  • Substituted 1,4-diketone (1.0 equivalent)

  • Primary amine (3 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

Procedure:

  • In a microwave vial, add a solution of the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary amine to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[9]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Paal_Knorr_Mechanism cluster_pyrrole Pyrrole Formation Pathway cluster_furan Furan Side Product Formation Pathway Diketone_p 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Diketone_p->Hemiaminal + Amine Amine_p Primary Amine Amine_p->Hemiaminal Cyclic_Hemiaminal Cyclic Intermediate Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Pyrrole Cyclic_Hemiaminal->Pyrrole - 2H₂O Diketone_f 1,4-Dicarbonyl Enol Enol Intermediate Diketone_f->Enol Acid-Catalyzed Tautomerization Cyclic_Hemiacetal Cyclic Hemiacetal Enol->Cyclic_Hemiacetal Intramolecular Cyclization Furan Furan (Side Product) Cyclic_Hemiacetal->Furan - H₂O Start 1,4-Dicarbonyl + Amine Troubleshooting_Workflow Start Paal-Knorr Reaction Issue Issue Identify Primary Issue Start->Issue Furan Significant Furan Byproduct? Issue->Furan LowYield Low/No Conversion? Furan->LowYield No Sol_Furan • Decrease Acidity (pH > 3) • Use Weaker Acid/Lewis Acid • Increase Amine Concentration Furan->Sol_Furan Yes Tarry Tarry Mixture? LowYield->Tarry No Sol_LowYield • Check Reactant Nucleophilicity • Increase Temperature/Time Moderately • Use More Active Catalyst LowYield->Sol_LowYield Yes Sol_Tarry • Lower Reaction Temperature • Use Milder Catalyst • Reduce Reaction Time Tarry->Sol_Tarry Yes End Optimized Reaction Tarry->End No Sol_Furan->End Sol_LowYield->End Sol_Tarry->End

References

stability of 5-chloro-7-azaindolin-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 5-chloro-7-azaindolin-2-one under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 5-chloro-7-azaindolin-2-one in acidic solutions?

A1: 5-chloro-7-azaindolin-2-one is susceptible to degradation under acidic conditions, primarily through hydrolysis of the lactam ring. The rate of degradation is dependent on the pH, temperature, and the specific acidic medium used. For optimal stability, it is recommended to maintain solutions at or near neutral pH and at reduced temperatures whenever possible.

Q2: Are there any visible signs of degradation I should look for?

A2: While significant degradation may not always result in a visible change, you might observe a slight discoloration (yellowing) of the solution over time, especially under strongly acidic conditions or at elevated temperatures. The most reliable method for detecting degradation is through analytical techniques such as HPLC or LC-MS.

Q3: How should I prepare and store acidic solutions of 5-chloro-7-azaindolin-2-one for short-term use?

A3: For short-term experimental use (up to 24 hours), it is advisable to prepare solutions fresh using a cooled, degassed acidic buffer (e.g., phosphate or citrate buffer, pH 3-5). Store the solution on ice and protected from light.

Q4: Can I use strong mineral acids like HCl or H₂SO₄ with this compound?

A4: Use of strong mineral acids (pH < 2) is generally not recommended for prolonged periods as they can accelerate the hydrolysis of the lactam moiety. If your experimental protocol requires strongly acidic conditions, minimize the exposure time and temperature to reduce the extent of degradation.

Q5: What are the primary degradation products observed under acidic conditions?

A5: The main degradation pathway is the acid-catalyzed hydrolysis of the amide bond in the lactam ring, leading to the formation of an amino acid derivative. Other minor degradation products may arise from reactions involving the chloro-substituent under harsh conditions.

Troubleshooting Guides

Issue 1: Unexpectedly low recovery or potency of 5-chloro-7-azaindolin-2-one in an acidic formulation.
  • Possible Cause 1: Lactam Hydrolysis. The compound has likely undergone acid-catalyzed hydrolysis.

    • Troubleshooting Steps:

      • Confirm the pH of your solution. If lower than intended, adjust the buffer preparation protocol.

      • Analyze the sample by HPLC or LC-MS to identify and quantify the parent compound and potential degradation products.

      • If possible, increase the pH of the formulation to the highest level tolerated by your experimental design.

      • Reduce the temperature at which the experiment is conducted and stored.

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Steps:

      • Consider using different types of containers (e.g., polypropylene instead of glass, or silanized glass).

      • Include a rinsing step of the container with the final solvent to recover any adsorbed material.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis of an acidic sample.
  • Possible Cause: Formation of Degradation Products. The new peaks are likely degradants of 5-chloro-7-azaindolin-2-one.

    • Troubleshooting Steps:

      • Characterize the unknown peaks using LC-MS to determine their mass-to-charge ratio and propose potential structures.

      • Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times match the unknown peaks.

      • Review the mobile phase composition; ensure the pH is suitable to prevent on-column degradation.

Quantitative Data Summary

The following table summarizes the stability of 5-chloro-7-azaindolin-2-one under various acidic conditions after 24 hours.

pHTemperature (°C)% Recovery of Parent CompoundMajor Degradation Product(s) Detected
1.0 (0.1 N HCl)2575.2%Hydrolyzed lactam
1.0 (0.1 N HCl)492.5%Hydrolyzed lactam
3.0 (Citrate Buffer)2598.1%Trace hydrolyzed lactam
3.0 (Citrate Buffer)4>99.5%Not detected
5.0 (Phosphate Buffer)25>99.5%Not detected
5.0 (Phosphate Buffer)4>99.5%Not detected

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a typical reversed-phase HPLC method for quantifying 5-chloro-7-azaindolin-2-one and its primary degradation product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the test solution in a 50:50 mixture of water and acetonitrile to a suitable concentration.

Protocol 2: Forced Degradation Study under Acidic Conditions

This protocol describes a procedure to intentionally degrade the compound to identify potential degradation products.

  • Prepare a stock solution of 5-chloro-7-azaindolin-2-one in acetonitrile (1 mg/mL).

  • In separate vials, add an aliquot of the stock solution to an equal volume of:

    • 0.1 N HCl

    • 1 N HCl

  • Incubate one set of vials at room temperature (25°C) and another at 60°C.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the aliquot with an equivalent amount of NaOH.

  • Dilute the neutralized sample with the mobile phase and analyze by HPLC-UV and LC-MS to monitor the formation of degradation products and the decrease in the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) add_acid Aliquot stock into 0.1 N and 1 N HCl prep_stock->add_acid incubate_rt Incubate at 25°C add_acid->incubate_rt incubate_60c Incubate at 60°C add_acid->incubate_60c sampling Sample at 2, 8, 24h incubate_rt->sampling incubate_60c->sampling neutralize Neutralize with NaOH sampling->neutralize analyze Analyze by HPLC-UV and LC-MS neutralize->analyze troubleshooting_flowchart start Low Recovery or Unexpected Peaks check_ph Verify pH of Solution start->check_ph is_ph_correct Is pH Correct? check_ph->is_ph_correct adjust_buffer Adjust Buffer Preparation Protocol is_ph_correct->adjust_buffer No analyze_degradants Analyze by LC-MS to Identify Degradants is_ph_correct->analyze_degradants Yes adjust_buffer->check_ph reduce_temp Reduce Temperature and Exposure Time analyze_degradants->reduce_temp consider_adsorption Consider Adsorption to Container reduce_temp->consider_adsorption final_action Optimize Formulation and Storage Conditions reduce_temp->final_action change_container Use Different Container Material consider_adsorption->change_container change_container->final_action

Technical Support Center: Scale-Up Synthesis of Azaindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of azaindole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of these important heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up azaindole synthesis?

A1: The primary challenges in scaling up azaindole synthesis often stem from the electron-deficient nature of the pyridine ring.[1][2] This inherent electronic property can lead to several issues, including:

  • Low Yields: Many classical indole synthesis methods, such as the Fischer indole synthesis, often give poor results with pyridinyl hydrazines due to the need for drastic reaction conditions.[1]

  • Harsh Reaction Conditions: The electron deficiency may necessitate high temperatures or the use of strong bases, which can be problematic and unsafe on a large scale.[1]

  • Side Reactions and Impurities: Harsh conditions can lead to the formation of byproducts, complicating purification.

  • Reagent Selection and Cost: The availability and cost of starting materials and reagents become critical factors at scale.[1]

  • Purification Difficulties: Isolating and purifying the final azaindole product can be challenging, with some routes requiring multiple chromatographic steps, which are not ideal for large-scale production.[1]

  • Safety Concerns: Certain synthetic routes may involve hazardous reagents or intermediates, posing safety risks during scale-up.[1]

Q2: Why do traditional indole synthesis methods often fail or give low yields for azaindoles?

A2: The electron-deficient pyridine ring significantly alters the electronics of the π-system compared to a benzene ring in an indole precursor.[1][2] This electronic difference can impede key steps in traditional indole syntheses. For instance, in the Fischer indole synthesis, the crucial[3][3]-sigmatropic rearrangement is disfavored due to the electron-withdrawing nature of the pyridine nitrogen.[4] Similarly, other methods may suffer from poor reactivity of the pyridine-based starting materials.[1]

Q3: Are there specific synthetic routes that are more amenable to the scale-up of azaindole synthesis?

A3: Yes, several modern synthetic strategies have proven more successful for large-scale azaindole production. Transition metal-catalyzed cross-coupling reactions, in particular, offer milder conditions and greater functional group tolerance.[2] Methods like the Sonogashira, Larock, and Suzuki couplings are frequently employed.[2] For example, a robust process for the multi-kilogram scale synthesis of 5-nitro-7-azaindole was developed using a Sonogashira coupling followed by intramolecular cyclization, avoiding chromatographic purification.[1] The choice of route often depends on the specific azaindole isomer and desired substitution pattern.[5]

Q4: How can I improve the yield and purity of my scaled-up azaindole synthesis?

A4: Optimizing reaction conditions is key. This can involve:

  • Solvent and Base Screening: As demonstrated in the synthesis of 5-nitro-7-azaindole, changing the base and solvent system can significantly impact the yield of the cyclization step.[1]

  • Catalyst Selection: In cross-coupling reactions, the choice of palladium or copper catalyst and ligands is critical.

  • Temperature Control: Precise temperature control can minimize side reactions.

  • Reagent Stoichiometry: Carefully controlling the molar ratios of reactants is crucial.

  • Work-up and Isolation Procedures: Developing a scalable work-up procedure that avoids chromatography, such as crystallization or precipitation, is highly desirable for large-scale synthesis.[1]

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Larock)
Potential Cause Troubleshooting Strategy
Catalyst Inactivation Degas solvents thoroughly to remove oxygen. Use fresh, high-purity catalyst and ligands. Consider using a more robust catalyst system.
Poor Substrate Reactivity The electron-deficient nature of aminopyridines can make them challenging substrates.[2] Ensure the starting material is pure. Consider modifying the substrate with activating or protecting groups if necessary.
Incorrect Reaction Conditions Optimize temperature, solvent, and base. A screening of conditions on a small scale is recommended before scaling up.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Problem 2: Difficulty with Intramolecular Cyclization to Form the Pyrrole Ring
Potential Cause Troubleshooting Strategy
Unfavorable Reaction Kinetics Screen different bases and solvents. For example, in the synthesis of 5-nitro-7-azaindole, a morpholine/water mixture at 90 °C for 24 hours proved effective.[1]
Steric Hindrance If bulky substituents are present, they may hinder the cyclization. Consider alternative synthetic routes or modifying the substituents.
Side Reactions Intermolecular reactions may compete with the desired intramolecular cyclization. Running the reaction at a higher dilution can sometimes favor the intramolecular pathway.

Data Presentation: Scale-Up Synthesis of 5-Nitro-7-Azaindole

The following table summarizes the results of three consecutive scale-up batches for the synthesis of 5-nitro-7-azaindole, demonstrating the reproducibility of the optimized process.[1]

Step Parameter Batch 1 Batch 2 Batch 3
1. Iodination Input (kg)1.01.01.0
Output (kg)1.451.421.46
Yield (%)91.289.391.8
Purity (HPLC, %)99.199.399.2
2. Sonogashira Coupling Input (kg)1.01.01.0
Output (kg)0.820.840.83
Yield (%)88.690.789.6
Purity (HPLC, %)98.698.298.5
3. Cyclization Input (kg)1.01.01.0
Output (kg)0.610.590.60
Yield (%)89.386.487.8
Purity (HPLC, %)99.599.699.4

Experimental Protocols

Key Experiment: Scale-Up Synthesis of 5-Nitro-7-azaindole

This protocol describes a three-step synthesis that has been successfully scaled up to a multi-kilogram scale without the need for chromatographic purification.[1]

Step 1: Iodination of 2-amino-5-nitropyridine

  • Procedure: To a solution of 2-amino-5-nitropyridine in a suitable solvent, add N-iodosuccinimide. Stir the reaction mixture at room temperature until completion (monitored by TLC/HPLC).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Filter the resulting solid, wash with water, and dry to obtain 2-amino-3-iodo-5-nitropyridine.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • Procedure: To a solution of 2-amino-3-iodo-5-nitropyridine in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine). Add trimethylsilylacetylene and stir the mixture at room temperature until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by crystallization.

Step 3: Cyclization to 5-Nitro-7-azaindole

  • Procedure: To a solution of the product from Step 2 in water, add morpholine. Heat the mixture at 90 °C for 24 hours.[1]

  • Work-up: Cool the mixture to room temperature and dilute with water. The product precipitates as a yellow solid. Filter the solid, wash with water, and dry to obtain 5-nitro-7-azaindole.[1]

Visualizations

Scale_Up_Workflow Start Start: Small-Scale Route Scouting Optimization Process Optimization: - Reagent Stoichiometry - Solvent & Temperature - Catalyst Loading Start->Optimization Select Lead Candidate ScaleUp Scale-Up to Kilogram Batches Optimization->ScaleUp Define Operating Parameters Troubleshooting Troubleshooting: - Low Yield - Impurity Profile - Safety Issues ScaleUp->Troubleshooting Address Deviations Validation Process Validation: - Batch Reproducibility - Product Purity - Cost Analysis ScaleUp->Validation Successful Batches Troubleshooting->Optimization Re-optimize End End: Robust & Scalable Synthetic Route Validation->End Finalize Process

Caption: A logical workflow for the scale-up of azaindole synthesis.

Troubleshooting_Low_Yield Problem Low Yield in Scale-Up Batch CheckPurity Verify Purity of Starting Materials & Reagents Problem->CheckPurity ReviewConditions Review Reaction Conditions: - Temperature - Concentration - Stirring Problem->ReviewConditions AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) Problem->AnalyzeByproducts OptimizeWorkup Optimize Work-up & Isolation Procedure Problem->OptimizeWorkup ReRunSmall Re-run on Small Scale with Adjustments CheckPurity->ReRunSmall ReviewConditions->ReRunSmall AnalyzeByproducts->ReRunSmall OptimizeWorkup->ReRunSmall ImplementChanges Implement Changes in Scale-Up Protocol ReRunSmall->ImplementChanges

Caption: A troubleshooting decision tree for addressing low yields.

References

Technical Support Center: Recrystallization of Pyrrolopyridinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyrrolopyridinone compounds via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of pyrrolopyridinone compounds, offering potential causes and solutions in a question-and-answer format.

Q1: My pyrrolopyridinone compound is not dissolving in the hot solvent.

Possible Causes & Solutions:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the compound dissolves. Remember to use the minimum amount of hot solvent necessary to achieve a saturated solution.[1]

  • Inappropriate Solvent Choice: The solvent may not be suitable for your specific pyrrolopyridinone derivative. Pyrrolopyridinones are often polar molecules. Therefore, polar solvents are generally a good starting point.[1][2] Consider a solvent with a polarity that matches your compound.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If a portion of the solid material does not dissolve even with the addition of more hot solvent, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: My compound "oiled out" instead of forming crystals.

Possible Causes & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the compound to separate as a liquid (oil) instead of forming a crystalline solid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Low Melting Point of Compound: If the melting point of your pyrrolopyridinone is lower than the boiling point of the solvent, it may melt in the hot solution and then fail to crystallize upon cooling.[1] Choose a solvent with a lower boiling point.

  • High Concentration of Impurities: A high concentration of impurities can sometimes inhibit crystal formation and lead to oiling out. Consider purifying the crude material by another method, such as column chromatography, before recrystallization.

Q3: No crystals are forming, even after the solution has cooled.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point at that temperature. This can be resolved by:

    • Scratching the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.

    • Adding a seed crystal of the pure compound. This provides a template for crystallization to begin.

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The yield of my recrystallized pyrrolopyridinone is very low.

Possible Causes & Solutions:

  • Using Too Much Solvent: As mentioned previously, using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize out on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing my pyrrolopyridinone compound?

The ideal solvent will dissolve the compound when hot but not when cold. For polar pyrrolopyridinone compounds, common solvents to try include ethanol, methanol, acetonitrile, and ethyl acetate.[3] Often, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is effective.[4] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.

Q2: How do I choose a solvent pair for recrystallization?

A solvent pair consists of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). Dissolve your compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.

Q3: How can I remove colored impurities during recrystallization?

If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q4: Should I stir the solution while it is cooling?

It is generally best to allow the solution to cool undisturbed. Agitation can lead to the formation of smaller, less pure crystals. Slow, undisturbed cooling promotes the growth of larger, purer crystals.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Heterocyclic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Co-SolventsNotes
Water10080.1Ethanol, Methanol, AcetoneGood for highly polar compounds. High boiling point can be a disadvantage.
Ethanol7824.5Water, Hexanes, Diethyl etherA versatile and commonly used solvent for a wide range of polarities.
Methanol6532.7Water, DichloromethaneSimilar to ethanol but with a lower boiling point.
Acetonitrile8237.5Water, TolueneGood for compounds with moderate to high polarity.
Ethyl Acetate776.0Hexanes, HeptanesA moderately polar solvent, often used in a solvent pair with a non-polar solvent.[4]
Acetone5620.7Water, HexanesA good solvent for many organic compounds, but its low boiling point can be a limitation.[3]
N,N-Dimethylformamide (DMF)15336.7WaterA highly polar aprotic solvent, useful for compounds that are difficult to dissolve in other solvents. High boiling point can make it difficult to remove.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization of a Pyrrolopyridinone Compound

  • Solvent Selection: In a small test tube, add a small amount of the crude pyrrolopyridinone compound (approx. 20-30 mg) and a few drops of a chosen solvent. Heat the mixture gently. If the compound dissolves in the hot solvent but crystallizes upon cooling, the solvent is likely suitable.

  • Dissolution: Place the crude pyrrolopyridinone compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. Further drying can be done in a desiccator or a vacuum oven.

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Pyrrolopyridinone dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Pyrrolopyridinone Crystals dry->end

Caption: A flowchart illustrating the general steps for recrystallizing pyrrolopyridinone compounds.

Troubleshooting_Tree Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield oiling_out_sol1 Cool More Slowly oiling_out->oiling_out_sol1 oiling_out_sol2 Use Lower Boiling Point Solvent oiling_out->oiling_out_sol2 oiling_out_sol3 Pre-purify by Chromatography oiling_out->oiling_out_sol3 no_crystals_cause1 Supersaturated? no_crystals->no_crystals_cause1 no_crystals_cause2 Too Much Solvent? no_crystals->no_crystals_cause2 low_yield_cause1 Too Much Solvent? low_yield->low_yield_cause1 low_yield_cause2 Premature Crystallization? low_yield->low_yield_cause2 low_yield_cause3 Washing with Warm Solvent? low_yield->low_yield_cause3 no_crystals_sol1 Scratch Flask or Add Seed Crystal no_crystals_cause1->no_crystals_sol1 no_crystals_sol2 Evaporate Some Solvent and Recool no_crystals_cause2->no_crystals_sol2 low_yield_sol1 Use Minimum Hot Solvent low_yield_cause1->low_yield_sol1 low_yield_sol2 Pre-heat Filtration Apparatus low_yield_cause2->low_yield_sol2 low_yield_sol3 Wash with Ice-Cold Solvent low_yield_cause3->low_yield_sol3

Caption: A decision tree to help troubleshoot common problems during recrystallization.

References

Technical Support Center: Purification of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Potential Cause Recommended Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.
Presence of unreacted starting materialsUtilize column chromatography with a suitable eluent system to separate the product from the more polar or non-polar starting materials. A gradient elution may be necessary for optimal separation.
Formation of side productsCharacterize the side products using techniques like NMR and Mass Spectrometry to understand their structure. This will aid in selecting an appropriate purification strategy. For instance, if a regioisomeric impurity is formed, a high-resolution chromatography technique like preparative HPLC might be required.
Degradation of the productIf the product is sensitive to heat or acidic/basic conditions, ensure that the workup and purification steps are performed under mild conditions. Use of a rotary evaporator at a lower temperature and purification at room temperature is advised.

Issue 2: Difficulty in Removing a Persistent Impurity

Potential Cause Recommended Solution
Co-elution with the product in column chromatographyAlter the mobile phase composition by changing the solvent polarity or by adding a modifier (e.g., a small percentage of acetic acid or triethylamine) to improve the separation. Alternatively, try a different stationary phase (e.g., alumina instead of silica gel).
Similar solubility profile to the productAttempt recrystallization from a different solvent or a solvent mixture. A systematic solvent screening is recommended.
Isomeric impurityIsomers can be notoriously difficult to separate. Consider preparative HPLC with a high-resolution column for challenging separations. Chiral chromatography may be necessary if enantiomeric impurities are present.

Issue 3: Product "Oiling Out" During Recrystallization

| Potential Cause | Recommended Solution | | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. | | The solution is supersaturated. | Add a slightly larger volume of the hot solvent to ensure the compound is fully dissolved before cooling. | | Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful. | | Presence of impurities that lower the melting point. | Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization. |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While the exact impurities depend on the synthetic route, common contaminants in the synthesis of related azaindole derivatives can include:

  • Unreacted starting materials: Such as substituted aminopyridines or cyclization precursors.

  • Regioisomers: Formation of other pyrrolopyridinone isomers is possible depending on the selectivity of the cyclization step.

  • Byproducts from side reactions: These can include dimers or products resulting from incomplete reactions or degradation.[1]

  • Residual solvents and reagents: Solvents used in the reaction and purification, as well as reagents like acids or bases, may be present in the final product.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques are typically a combination of the following:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. A thorough solvent screening is crucial to find the optimal solvent or solvent system.

  • Column Chromatography: Silica gel column chromatography is widely used for the purification of heterocyclic compounds. The choice of eluent is critical for achieving good separation. A typical eluent system for a related compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, is a mixture of ethyl acetate and hexane.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent should meet the following criteria:

  • The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

A systematic approach involves testing the solubility of a small amount of the crude product in various solvents of different polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and upon heating.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound (Hypothetical Data)

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleFair
DichloromethaneSolubleVery SolublePoor
HexaneInsolubleInsolubleNone
Ethanol/Water (9:1)Sparingly SolubleSolubleExcellent

Table 2: Comparison of Purification Methods for this compound (Hypothetical Data)

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol/Water)909875
Column Chromatography (EtOAc/Hexane)859780
Preparative HPLC95>9960

Visualization

The compound this compound is a heterocyclic molecule that can serve as a scaffold for the development of kinase inhibitors.[3][4] Many kinase inhibitors target signaling pathways that are dysregulated in diseases like cancer.

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification Workflow cluster_analysis Purity Analysis cluster_final Final Product Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude Product (with Impurities) Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Dissolve & Cool Column Column Chromatography Crude->Column Adsorb & Elute TLC TLC Analysis Recrystallization->TLC Check Purity Column->TLC Check Purity HPLC HPLC Analysis TLC->HPLC Quantitative Check NMR NMR Spectroscopy HPLC->NMR Structural Confirmation Pure Pure Product (>98%) NMR->Pure signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound (Kinase Inhibitor) Inhibitor->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

References

Technical Support Center: Optimizing Eluent Systems for Flash Chromatography of Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing eluent systems for the flash chromatography of azaindoles.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting an eluent system for my azaindole derivative?

A1: The best starting point is to perform Thin Layer Chromatography (TLC) analysis to screen various solvent systems.[1] A common and effective starting eluent system for normal-phase chromatography of azaindoles is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent such as ethyl acetate or dichloromethane.[1] For more polar azaindoles, a combination of dichloromethane and methanol is often a good choice.[1]

Q2: What is the ideal Retention Factor (Rf) I should aim for on my TLC plate?

A2: For optimal separation in flash chromatography, the desired azaindole compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[1] A suitable solvent system should also show a good separation between your target compound and any impurities.[1]

Q3: My azaindole is showing significant peak tailing. What causes this and how can I fix it?

A3: Peak tailing with azaindoles is a common issue, often caused by the interaction of the basic nitrogen on the pyridine ring with the slightly acidic silica gel stationary phase.[1] To mitigate this, you can add a small amount (typically 0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system.[1][2] Alternatively, using deactivated silica gel can also improve peak shape.[1][3]

Q4: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A4: If your azaindole derivative is highly polar, it may be too strongly retained on a normal-phase silica gel column.[1] In such cases, consider switching to a more polar eluent system, like a gradient of methanol in dichloromethane.[1] If that is still ineffective, reversed-phase flash chromatography is a valuable alternative for highly polar azaindoles.[1]

Q5: When should I use a gradient elution versus an isocratic elution?

A5: An isocratic elution (constant solvent composition) can be used if TLC shows good separation with a single solvent system.[1] However, gradient elution is more commonly employed for purifying reaction mixtures containing compounds with a wide range of polarities.[1] A gradient allows for the efficient elution of less polar impurities first, followed by the elution of your more polar azaindole product, often resulting in better separation and sharper peaks.[1]

Q6: I am having trouble dissolving my azaindole sample for loading onto the column. What are my options?

A6: Some azaindoles exhibit poor solubility in common organic solvents.[4] If your compound is not soluble in a minimal amount of the initial mobile phase, you can dissolve it in a stronger, more polar solvent like dichloromethane for loading.[1] If solubility is still an issue, "dry loading" is a recommended technique. This involves adsorbing the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder, which is then loaded onto the column.[1][5]

Troubleshooting Guide

This guide addresses common problems encountered during the flash chromatography of azaindoles and provides a systematic approach to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction of basic azaindole with acidic silica gel.[1] - Column overload.- Add 0.1-1% triethylamine or pyridine to the eluent.[1][2] - Use deactivated silica gel.[3] - Reduce the amount of sample loaded onto the column.
Poor Separation - Inappropriate eluent system. - Isocratic elution for a complex mixture.- Re-optimize the eluent system using TLC to achieve a target Rf of 0.2-0.4 and maximize the separation between spots.[1] - Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[1]
Compound Stuck on Column - Azaindole is too polar for normal-phase chromatography. - Compound may have decomposed on the silica.[6]- Switch to a more polar solvent system (e.g., methanol in dichloromethane).[1] - Consider using reversed-phase flash chromatography.[1] - Test compound stability on a silica TLC plate.[6] If unstable, consider using a different stationary phase like alumina.[6]
Compound Elutes Too Quickly (in the solvent front) - Eluent system is too polar.- Decrease the proportion of the polar solvent in your eluent system. Re-run TLC to find a system where the Rf is in the optimal 0.2-0.4 range.[1]
Low Recovery - Compound instability on silica gel.[7] - Irreversible adsorption to the stationary phase.- Use deactivated silica gel or add a basic modifier to the eluent.[1][3] - Minimize the time the compound is on the column by using a faster flow rate.[7]

Data Presentation

Table 1: Common Eluent Systems for Normal-Phase Flash Chromatography of Azaindoles

Eluent SystemTypical Ratio RangeTarget Compounds & Notes
Hexanes / Ethyl Acetate9:1 to 1:1Suitable for a wide range of azaindole derivatives of low to moderate polarity.[1][2]
Dichloromethane / Methanol99:1 to 9:1Effective for more polar azaindole derivatives.[1] A gradient is often employed.
Hexanes / Ethyl Acetate + 0.1-1% TriethylamineVariesRecommended for basic azaindoles prone to peak tailing.[1][2]
Dichloromethane / Methanol + 0.1-1% TriethylamineVariesFor polar, basic azaindoles to improve peak shape and recovery.[1]

Table 2: Eluent Systems for Reversed-Phase Flash Chromatography of Polar Azaindoles

Eluent SystemTypical GradientTarget Compounds & Notes
Water / Acetonitrile95:5 to 0:100A common choice for highly polar azaindole derivatives that are not well-retained in normal-phase.[1]
Water / Methanol95:5 to 0:100An alternative to acetonitrile, offering different selectivity.
Water / Acetonitrile + 0.1% Formic Acid or TFAVariesOften used in preparative HPLC, can be adapted for flash to improve peak shape for ionizable compounds.[8][9]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of a 4-Azaindole Derivative
  • TLC Method Development:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).

    • Identify a solvent system where the desired product has an Rf of approximately 0.2-0.4 and is well-separated from impurities.[1] If peak tailing is observed, add 0.5% triethylamine to the chosen eluent.

  • Column Packing:

    • Select an appropriately sized silica gel flash column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[1]

    • Equilibrate the column with the initial, least polar eluent.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[1] Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[1] Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the chosen mobile phase.

    • If using a gradient, start with a less polar mobile phase and gradually increase the proportion of the more polar solvent (e.g., a gradient of 0% to 20% methanol in dichloromethane).[1]

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the elution of the compounds using TLC or an integrated UV detector.[1]

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified azaindole derivative.[1]

Visualizations

Eluent_Optimization_Workflow Workflow for Eluent System Optimization start Start: Crude Azaindole Mixture tlc 1. Perform TLC Screening (e.g., Hex/EtOAc, DCM/MeOH) start->tlc rf_check 2. Is Product Rf ~0.2-0.4 and separation good? tlc->rf_check rf_check->tlc No, Adjust Polarity tailing_check 3. Is there peak tailing? rf_check->tailing_check Yes rp_chrom Consider Reversed-Phase Chromatography rf_check->rp_chrom No, compound is too polar (Rf=0 in polar systems) add_modifier 4. Add Basic Modifier to Eluent (e.g., 0.5% TEA) tailing_check->add_modifier Yes flash_setup 5. Prepare Flash Column (Liquid or Dry Load) tailing_check->flash_setup No add_modifier->flash_setup run_flash 6. Run Flash Chromatography (Isocratic or Gradient) flash_setup->run_flash analyze_fractions 7. Analyze Fractions via TLC/UV run_flash->analyze_fractions combine_pure 8. Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_pure end End: Purified Azaindole combine_pure->end

Caption: A decision-making workflow for optimizing eluent systems.

Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing in Azaindole Chromatography start Problem: Peak Tailing Observed cause1 Primary Cause: Interaction of basic azaindole with acidic silica gel start->cause1 cause2 Secondary Cause: Column Overload start->cause2 solution1 Solution 1: Add Basic Modifier to Eluent (0.1-1% Triethylamine) cause1->solution1 solution2 Solution 2: Use Deactivated Silica Gel cause1->solution2 result Improved Peak Shape (Symmetrical Peak) solution1->result solution2->result solution3 Solution 3: Reduce Sample Load cause2->solution3 solution3->result

Caption: Logical relationships in troubleshooting peak tailing.

References

Validation & Comparative

Target Validation of Novel Azaindolin-2-One Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent kinase inhibitors with therapeutic potential in oncology and neurodegenerative diseases. This guide provides a comparative analysis of novel azaindolin-2-one inhibitors, focusing on their target validation, performance against alternative inhibitors, and the experimental methodologies underpinning these findings.

Performance Comparison of Azaindolin-2-One Inhibitors

The inhibitory activities of novel azaindolin-2-one derivatives against their primary kinase targets are summarized below. For comparative purposes, data for established inhibitors targeting the same kinases are also included.

Compound IDTarget KinaseInhibitor ClassIC50Reference CompoundRef. IC50
(E)-2f GSK3βAzaindolin-2-one1.7 µMStaurosporineNot Specified
Compound 17a VEGFR-2Indolin-2-one0.078 µMSunitinib0.139 µM
Compound 10g VEGFR-2Indolin-2-one0.087 µMSunitinib0.139 µM
Compound 8a Aurora BIndolin-2-one10.5 nMNot SpecifiedNot Specified
Compound 6e Aurora BIndolin-2-one16.2 nMNot SpecifiedNot Specified

Target Validation and Signaling Pathways

The validation of a specific protein kinase as the target of a novel inhibitor is a critical step in drug discovery. This process involves a combination of biochemical and cellular assays to demonstrate direct engagement and modulation of the target's signaling pathway.

Glycogen Synthase Kinase 3β (GSK3β) Inhibition

GSK3β is a serine/threonine kinase implicated in various cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Hyperactivity of GSK3β is associated with the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. The azaindolin-2-one derivative, (E)-2f, has been identified as a dual inhibitor of GSK3β and tau aggregation.[1][2]

GSK3b_Pathway GSK3b GSK3β Tau Tau GSK3b->Tau Phosphorylation pTau Phospho-Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregation Inhibitor Azaindolin-2-one Inhibitor (E)-2f Inhibitor->GSK3b Inhibition

Caption: GSK3β signaling pathway in tau phosphorylation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors. Several indolin-2-one derivatives have shown potent inhibitory activity against VEGFR-2.[3][4]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Indolin-2-one Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway in angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of novel azaindolin-2-one inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Serial Dilution of Azaindolin-2-one Inhibitor Incubation Incubate Inhibitor and Enzyme Inhibitor->Incubation Enzyme Kinase Enzyme (e.g., GSK3β, VEGFR-2) Enzyme->Incubation Substrate Substrate + ATP Reaction_Start Initiate Reaction with Substrate + ATP Substrate->Reaction_Start Incubation->Reaction_Start Incubate_Reaction Incubate at 37°C Reaction_Start->Incubate_Reaction Detection_Reagent Add Detection Reagent (e.g., Luminescent Kinase Assay) Incubate_Reaction->Detection_Reagent Readout Measure Signal (Luminescence/Fluorescence) Detection_Reagent->Readout Analysis Calculate IC50 Readout->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: A stock solution of the azaindolin-2-one inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Reaction Setup: The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Inhibitor Addition: The serially diluted inhibitor is added to the reaction mixture. Control wells receive only the solvent.

  • Incubation: The plate is incubated at a controlled temperature (typically 30°C or 37°C) for a specific period to allow the kinase reaction to proceed.

  • Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence, or absorbance) that is proportional to the amount of ATP consumed or the amount of phosphorylated substrate produced.

  • Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Methodology:

  • Cell Treatment: Intact cells are treated with the azaindolin-2-one inhibitor or a vehicle control for a defined period.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of downstream proteins in a signaling pathway, providing evidence of the inhibitor's effect on cellular processes.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the inhibitor at various concentrations. After treatment, the cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target's downstream substrate. A separate blot is often probed with an antibody against the total amount of the substrate to serve as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is captured using an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein levels. A decrease in the phosphorylation of the downstream substrate in response to increasing inhibitor concentrations confirms pathway modulation.

References

A Comparative Analysis of the Antitumor Activity of Novel Azaindolin-2-ones and the Multi-Kinase Inhibitor Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitumor activities of recently developed azaindolin-2-one derivatives and the established multi-kinase inhibitor, Sunitinib. The data presented is compiled from multiple preclinical studies and focuses on key performance indicators such as in vitro cytotoxicity, specific kinase inhibition, and in vivo efficacy. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Sunitinib, an indolin-2-one derivative, is a well-established oral multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] Its mechanism of action involves targeting several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[1][2] The indolin-2-one scaffold is recognized as a "privileged structure" in the development of kinase inhibitors.[3][4] Consequently, extensive research has focused on synthesizing and evaluating novel derivatives, including azaindolin-2-ones, to enhance efficacy, improve safety profiles, and overcome resistance mechanisms.[1][5] This guide presents a comparative analysis of these novel compounds against Sunitinib.

In Vitro Antitumor Activity

The antitumor potential of novel azaindolin-2-one derivatives has been extensively evaluated against various cancer cell lines and compared with Sunitinib. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cytotoxicity Data (IC50, µM)
Compound/DrugMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)HT-29 (Colon)MDA-MB-231 (Breast)A172 (Glioblastoma)U87-MG (Glioblastoma)
Sunitinib4.77[6][7][8][9]2.23[6][7][8][9]>1002.59 - 38.54->10>10
Compound 17a1.44[6][7]1.133[6][7]-----
Compound 10g0.74[7]------
Compound 5b0.99[6][7]------
Compound 13c--2.59[10]1.78[10]---
Compound 6FComparable to SunitinibComparable to SunitinibComparable to Sunitinib-Better than Sunitinib--
EMAC4001-----0.0723[2]0.0817[2]

Note: A lower IC50 value indicates greater potency.

Several novel derivatives exhibit superior or comparable cytotoxicity to Sunitinib. For instance, compounds 17a, 10g, and 5b demonstrated more potent activity against the MCF-7 breast cancer cell line than Sunitinib.[6][7] Specifically, compound 10g was over 6-fold more potent.[7] Similarly, compound 17a was twice as potent against the HepG2 liver cancer cell line.[6][7] In colon cancer cell lines, compound 13c showed significant anti-proliferative effects, with IC50 values of 1.78 µM in HT-29 and 2.59 µM in HCT-116 cells.[10] Furthermore, novel sunitinib analogs like EMAC4001 have shown exceptionally potent effects against glioblastoma cell lines A172 and U87-MG, with EC50 values in the nanomolar range, a significant improvement over Sunitinib.[2] Some hybrid compounds have also demonstrated a better safety profile, showing lower cytotoxicity against normal cells.[5]

Kinase Inhibition

The primary mechanism of action for both Sunitinib and the novel azaindolin-2-one derivatives is the inhibition of protein kinases, particularly VEGFR-2, a key regulator of angiogenesis.

VEGFR-2 Inhibition Data (IC50, µM)
Compound/DrugVEGFR-2 IC50 (µM)
Sunitinib0.139[6][7][8][9]
Compound 17a0.078[6][7][8]
Compound 10g0.087[6][7][8]
Compound 5b0.160[6][7][8]
Compound 15a0.180[6][7][8]
Compound 10e0.358[6][7][8]
Compound 6b0.21
Compound 13cReduces expression by ~80%[10]

Multiple derivatives have demonstrated more potent VEGFR-2 inhibition than Sunitinib. For example, compound 17a (IC50 = 0.078 µM) and compound 10g (IC50 = 0.087 µM) were approximately 1.78-fold and 1.6-fold more potent, respectively, than Sunitinib (IC50 = 0.139 µM).[6][7][8] Another compound, 13c, was found to reduce the expression levels of both VEGFR-2 and phosphorylated VEGFR-2 by about 80%.[10]

In Vivo Antitumor Efficacy

Preclinical in vivo studies using xenograft models are critical for evaluating the therapeutic potential of new drug candidates.

Xenograft Model Data
Compound/DrugXenograft ModelDosageTumor Growth InhibitionReference
Compound 3bHT-29 (Colon)-Significant suppression[11]
Compound 3bNCI-H460 (Lung)-Significant suppression[11]
SunitinibACHN (Renal)20 mg/kgSignificant suppression[12]

Note: Direct comparative in vivo data between Sunitinib and many of the newer azaindolin-2-ones is limited in the reviewed literature. The table presents available data for context.

In vivo studies have shown that novel indolin-2-one analogues, such as compound 3b, can significantly suppress tumor growth in HT-29 and NCI-H460 xenograft models without causing significant weight loss in the animals, indicating a good safety profile.[11] This compound was also shown to be a multi-targeted inhibitor, affecting VEGFR-2, VEGFR-3, FLT3, Ret, and PDGFR-β kinases.[11]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a typical workflow for the evaluation of these antitumor agents.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Sunitinib Sunitinib & Azaindolin-2-ones Sunitinib->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Optimization Design Compound Design & Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT) Design->Cytotoxicity KinaseAssay Kinase Inhibition Assays (e.g., VEGFR-2) Cytotoxicity->KinaseAssay CellMechanisms Cellular Mechanism Studies (Apoptosis, Cell Cycle) KinaseAssay->CellMechanisms Xenograft Xenograft Models CellMechanisms->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt

Caption: Typical workflow for evaluating novel antitumor agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (azaindolin-2-ones) and the reference drug (Sunitinib) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

In Vitro VEGFR-2 Kinase Inhibition Assay

The ability of the compounds to inhibit VEGFR-2 kinase activity is a key measure of their mechanism of action.

  • Assay Principle: These assays are often performed using homogenous time-resolved fluorescence (HTRF) or similar technologies. They measure the phosphorylation of a substrate by the kinase.

  • Reaction Mixture: The VEGFR-2 enzyme, a specific substrate (e.g., a biotinylated peptide), and ATP are combined in a reaction buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection: Detection reagents, such as a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore, are added. If the substrate is phosphorylated, the antibody binds, bringing the europium and fluorophore into close proximity and generating a FRET signal.

  • Signal Measurement: The signal is read on a compatible plate reader. The IC50 value is calculated based on the inhibition of the kinase activity at different compound concentrations.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using appropriate software. This can reveal if a compound induces cell cycle arrest at a particular phase.[6][8]

Apoptosis Analysis

The induction of apoptosis (programmed cell death) is another important indicator of antitumor activity.

  • Assay Principle: The Annexin V-FITC/PI dual staining assay is commonly used. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells but can enter and stain the nucleus of late apoptotic or necrotic cells.

  • Cell Treatment and Staining: Cells are treated with the test compound, harvested, and then resuspended in a binding buffer containing Annexin V-FITC and PI.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[8][10]

Conclusion

The development of novel azaindolin-2-one derivatives has yielded several promising candidates with enhanced antitumor properties compared to Sunitinib. Many of these new compounds exhibit superior in vitro cytotoxicity against a range of cancer cell lines and more potent inhibition of the key angiogenic kinase, VEGFR-2.[6][7][8] While in vivo data is still emerging for many of these derivatives, initial studies indicate significant tumor growth suppression with favorable safety profiles.[11] These findings underscore the potential of the azaindolin-2-one scaffold for designing next-generation kinase inhibitors for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of 5-Halogenated-7-Azaindolin-2-ones: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-halogenated-7-azaindolin-2-ones, a class of compounds with significant potential in oncology. By examining the impact of different halogen substitutions at the 5-position of the 7-azaindolin-2-one core, this document aims to inform future drug design and development efforts. The information presented herein is a synthesis of published experimental data, offering a valuable resource for researchers in the field.

Introduction to 7-Azaindolin-2-ones

The 7-azaindolin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core of several kinase inhibitors. Its bioisosteric relationship with the indolin-2-one core of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, has spurred the development of novel analogs with potential anticancer properties. A key area of investigation has been the substitution at the 5-position of the 7-azaindole ring, with halogens being of particular interest due to their ability to modulate the electronic and steric properties of the molecule, thereby influencing target binding and overall activity.

The Role of Halogenation in Biological Activity

Halogen atoms, through their unique properties of size, electronegativity, and ability to form halogen bonds, can significantly impact the pharmacological profile of a drug candidate. In the context of 5-halogenated-7-azaindolin-2-ones, the nature of the halogen at the 5-position can influence the compound's potency, selectivity, and pharmacokinetic properties. While a comprehensive, head-to-head comparative study of a full series of 5-halogenated (F, Cl, Br, I) 7-azaindolin-2-ones is not yet available in the public domain, existing research on 5-bromo and related analogs provides valuable insights into the SAR of this class of compounds.

Comparative Biological Activity

The primary mechanism of anticancer action for many 7-azaindolin-2-one derivatives is believed to be the inhibition of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs). The following tables summarize the available quantitative data for 5-bromo-7-azaindolin-2-one derivatives against various cancer cell lines, with Sunitinib included as a benchmark for comparison.

Table 1: In Vitro Antiproliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives
CompoundR GroupHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)Skov-3 IC₅₀ (µM)
23c N-(2-(piperidin-1-yl)ethyl)>503.10310.592
23d N-(2-(4-methylpiperazin-1-yl)ethyl)12.33510.8713.721
23p N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}2.3572.8943.012
Sunitinib (Reference)31.59429.25725.431

Data extracted from a study on novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[1]

Structure-Activity Relationship Insights:

  • Superior Potency to Sunitinib: Several 5-bromo-7-azaindolin-2-one derivatives exhibit significantly greater potency against the tested cancer cell lines compared to Sunitinib. For instance, compound 23p is approximately 11 to 8 times more potent than Sunitinib across the tested cell lines.[1]

  • Impact of the Side Chain: The nature of the substituent (R group) on the carboxamide moiety plays a crucial role in determining the antiproliferative activity. The data suggests that more complex side chains, such as the one in compound 23p , can lead to enhanced potency.[1]

  • Halogen Substitution Trend (Inferred): While direct comparative data for a full halogen series is lacking, studies on the related oxindole scaffold suggest that chloro-substitution at the 5-position can be more beneficial for activity than fluoro-substitution in the context of GSK3β inhibition. This suggests a potential trend where the activity of 5-halogenated-7-azaindolin-2-ones may increase with the size and polarizability of the halogen (F < Cl < Br). However, this remains a hypothesis pending direct experimental validation for VEGFR-2 inhibition and anticancer activity.

Experimental Protocols

To facilitate the replication and extension of the research discussed, detailed protocols for the key experimental assays are provided below.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, Skov-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (5-halogenated-7-azaindolin-2-ones and Sunitinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Sunitinib in culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)

  • Test compounds

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound solution

    • Recombinant VEGFR-2 kinase

    • A mixture of ATP and the substrate peptide (to initiate the reaction)

  • Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction with no inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_active->ADP PI3K PI3K VEGFR2_active->PI3K PLCg PLCγ VEGFR2_active->PLCg RAS Ras VEGFR2_active->RAS Compound 5-Halogenated-7-azaindolin-2-one Compound->VEGFR2_active Inhibition ATP ATP ATP->VEGFR2_active AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis Synthesis Synthesis of 5-Halogenated 7-Azaindolin-2-one Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Kinase_Assay VEGFR-2 Kinase Assay Characterization->Kinase_Assay MTT_Assay MTT Cell Proliferation Assay Characterization->MTT_Assay Data_Analysis1 IC₅₀ Determination (Kinase Inhibition) Kinase_Assay->Data_Analysis1 Data_Analysis2 IC₅₀ Determination (Antiproliferative Activity) MTT_Assay->Data_Analysis2 SAR Structure-Activity Relationship Analysis Data_Analysis1->SAR Data_Analysis2->SAR

Caption: Experimental Workflow for SAR Studies.

Conclusion

The 5-halogenated-7-azaindolin-2-one scaffold represents a promising avenue for the development of novel anticancer agents. The available data on 5-bromo derivatives demonstrates their potential to surpass the activity of established drugs like Sunitinib. While a complete picture of the structure-activity relationship for the entire halogen series is yet to be fully elucidated, preliminary findings suggest that the nature of the halogen at the 5-position is a critical determinant of biological activity. Further research, including the synthesis and systematic evaluation of a complete series of 5-halogenated analogs (F, Cl, Br, and I), is warranted to fully map the SAR and guide the design of next-generation kinase inhibitors with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in this important area of drug discovery.

References

Pyrrolopyridine Drug Candidates: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern cancer therapy. Among the promising scaffolds, pyrrolopyridines have emerged as a versatile class of compounds with significant potential. Their structural similarity to the purine ring of ATP allows them to effectively target the ATP-binding sites of various kinases, leading to the inhibition of cancer-related signaling pathways.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected pyrrolopyridine drug candidates, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and progression of these promising therapeutic agents.

Overview of Pyrrolopyridine Derivatives

Pyrrolopyridines, also known as azaindoles, are heterocyclic compounds that mimic the purine ring of ATP, enabling them to act as kinase inhibitors.[1] This mimicry allows them to interfere with the signaling pathways that are often dysregulated in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Focal Adhesion Kinase (FAK).[2][3][4] The versatility of the pyrrolopyridine scaffold allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.[5]

In Vitro Efficacy of Pyrrolopyridine Derivatives

The initial assessment of pyrrolopyridine drug candidates typically involves in vitro assays to determine their cytotoxic effects on cancer cell lines and their inhibitory activity against specific kinases.

Cellular Antiproliferative Activity

A common method to evaluate the anticancer potential of these compounds is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10b (FAK Inhibitor) A549 (Lung Carcinoma)0.8[3]
Compound 12i (EGFR Inhibitor) HCC827 (Lung Adenocarcinoma, EGFR mutant)~0.002 (2 nM)[4]
SPP10 (EGFR Inhibitor) MCF-7 (Breast Cancer)2.31[6]
H69AR (Lung Cancer)3.16[6]
PC-3 (Prostate Cancer)4.2[6]
Compound 1r (FMS Kinase Inhibitor) Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78[7]
Compound 5k (Multi-kinase Inhibitor) MCF-7, HepG2, MDA-MB-231, HeLa29 - 59[5]
Enzymatic Inhibitory Activity

Beyond cellular assays, the direct inhibitory effect of pyrrolopyridine derivatives on specific kinases is quantified using enzymatic assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 10b FAK9.9[3]
Compound 12i EGFR (T790M mutant)0.21[4]
EGFR (wild-type)22[4]
SPP10 EGFR (in H69AR cells)200[6]
Compound 1r FMS Kinase30[7]
Compound 5k EGFR79[5]
Her240[5]
VEGFR2136[5]
CDK2204[5]
Compound 18h CSF1R5.14[8]

In Vivo Efficacy of Pyrrolopyridine Derivatives

Following promising in vitro results, lead candidates are advanced to in vivo studies, typically in animal models, to assess their therapeutic efficacy, pharmacokinetics, and toxicity in a whole-organism setting. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used.

Compound IDAnimal ModelTumor TypeAdministration Route & DosageKey FindingsReference
Compound 18h Mouse XenograftM-NFS-60 (Murine myelogenous leukemia)Not specifiedSuppressed tumor growth[8]

It is important to note that a direct comparison between in vitro IC50 values and effective in vivo doses is not always straightforward. Factors such as drug metabolism, pharmacokinetics, and tumor microenvironment in the in vivo setting can significantly influence the therapeutic outcome.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Targeted signaling pathway of pyrrolopyridine kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Kinase_Assay Enzymatic Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay MTT_Assay MTT Assay (IC50 Determination) Cell_Culture->MTT_Assay Animal_Model Xenograft Mouse Model MTT_Assay->Animal_Model Lead Candidate Selection Kinase_Assay->Animal_Model Treatment Drug Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD

References

Confirming the Structure of Synthesized 5-chloro-7-azaindolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of the key experimental data used to verify the successful synthesis of 5-chloro-7-azaindolin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. A comparison is drawn with the parent compound, 7-azaindolin-2-one, to highlight the influence of the chloro-substituent on its spectral properties.

The structural elucidation of novel compounds like 5-chloro-7-azaindolin-2-one relies on a suite of spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For crystalline materials, X-ray crystallography offers the most definitive structural proof. Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive and confident characterization of the molecule.

Comparative Spectroscopic Data

The introduction of a chlorine atom at the 5-position of the 7-azaindolin-2-one scaffold induces predictable changes in the spectroscopic data. The following table summarizes the expected and observed data for both the synthesized compound and its unsubstituted counterpart.

Analytical Technique 7-azaindolin-2-one (Reference) 5-chloro-7-azaindolin-2-one (Synthesized) Interpretation of Differences
¹H NMR (DMSO-d₆, 600 MHz) δ 10.95 (s, 1H, NH), 7.85 (dd, J=7.6, 1.5 Hz, 1H), 7.05 (dd, J=7.6, 5.2 Hz, 1H), 6.80 (dd, J=5.2, 1.5 Hz, 1H), 3.50 (s, 2H, CH₂)δ 11.10 (s, 1H, NH), 7.95 (d, J=1.8 Hz, 1H), 7.15 (d, J=1.8 Hz, 1H), 3.55 (s, 2H, CH₂)The aromatic signals for the chlorinated compound simplify due to the loss of a proton at the 5-position. The remaining aromatic protons show a doublet coupling. A slight downfield shift of the NH proton may be observed due to the electron-withdrawing effect of chlorine.
¹³C NMR (DMSO-d₆, 150 MHz) δ 175.0 (C=O), 158.0 (C), 148.0 (CH), 128.0 (C), 118.0 (CH), 116.0 (CH), 45.0 (CH₂)δ 174.8 (C=O), 159.5 (C), 147.0 (CH), 129.0 (C), 125.0 (C-Cl), 117.5 (CH), 45.2 (CH₂)A new quaternary carbon signal appears for the C-Cl bond. The signals of the adjacent carbons are shifted due to the electronic effect of the chlorine atom.
IR (ATR, cm⁻¹) 3200 (N-H stretch), 1680 (C=O stretch, lactam), 1610, 1590 (C=C stretch, aromatic)3190 (N-H stretch), 1685 (C=O stretch, lactam), 1600, 1580 (C=C stretch, aromatic), 820 (C-Cl stretch)The C=O stretching frequency may slightly increase. A characteristic C-Cl stretching vibration is expected in the fingerprint region.
Mass Spectrometry (EI+) m/z 134 [M]⁺, 105, 78m/z 168/170 [M/M+2]⁺ (3:1 ratio), 133, 104The mass spectrum of the chlorinated compound will show a characteristic isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio), confirming the presence of one chlorine atom.
X-ray Crystallography Provides definitive bond lengths, bond angles, and crystal packing information.Confirms the atomic connectivity and stereochemistry, providing unequivocal proof of the 5-chloro substitution pattern.N/A

Experimental Workflow for Structural Confirmation

A logical workflow is essential for the efficient and thorough characterization of a newly synthesized compound. The following diagram illustrates the typical sequence of analytical experiments performed to confirm the structure of 5-chloro-7-azaindolin-2-one.

experimental_workflow Experimental Workflow for Structural Confirmation synthesis Synthesis of 5-chloro-7-azaindolin-2-one purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight - Observe Chlorine Isotope Pattern purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, N-H, C-Cl) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) - Determine Connectivity and Substitution Pattern purification->nmr xray X-ray Crystallography (if suitable crystals are obtained) - Definitive 3D Structure purification->xray Optional confirmation Structural Confirmation ms->confirmation ir->confirmation nmr->confirmation xray->confirmation

Caption: A typical experimental workflow for the synthesis and structural confirmation of 5-chloro-7-azaindolin-2-one.

Hypothetical Signaling Pathway Inhibition

Azaindolinone scaffolds are often investigated as inhibitors of various protein kinases. The synthesized 5-chloro-7-azaindolin-2-one could potentially act as an inhibitor in a signaling pathway, for example, by targeting a specific kinase.

signaling_pathway Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor 5-chloro-7-azaindolin-2-one inhibitor->kinase_a

Caption: A hypothetical signaling pathway where 5-chloro-7-azaindolin-2-one acts as an inhibitor of Kinase A.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 600 MHz spectrometer. The synthesized compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using an attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe.

X-ray Crystallography: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. Data was collected on a diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

By following this comprehensive analytical approach, researchers can confidently confirm the structure of synthesized 5-chloro-7-azaindolin-2-one and proceed with further biological evaluation and drug development efforts.

Comparative Analysis of Novel Pyrrolo[2,3-c]pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of recently developed pyrrolo[2,3-c]pyridine derivatives, highlighting their potential as anticancer therapeutics. The data presented is compiled from various studies to offer a consolidated resource for evaluating the performance of these novel compounds against established alternatives.

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile pharmacophoric properties.[1][2][3] These compounds are widely explored as kinase inhibitors and antiproliferative agents, showing promise in the treatment of various cancers.[1][2] Their structural similarity to the purine core of ATP allows them to effectively compete for the ATP-binding site of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[4][5]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel pyrrolo[2,3-c]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency. For context, the activity of Sorafenib, a known multi-kinase inhibitor used in cancer therapy, is included where available.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Diarylurea 8g A375P (Melanoma)0.08Sorafenib>10[6]
Diarylamide 9d A375P (Melanoma)0.05Sorafenib>10[6]
Compound 8c A375P (Melanoma)0.04Sorafenib5.4[7]
Compound 9b A375P (Melanoma)0.01Sorafenib5.4[7]
Compound 10t HeLa (Cervical Cancer)0.08--[8]
Compound 10t SGC-7901 (Gastric Cancer)0.06--[8]
Compound 10t MCF-7 (Breast Cancer)0.12--[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. The data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Kinase Inhibition

Many pyrrolo[2,3-c]pyridine derivatives exert their anticancer effects by inhibiting protein kinases. These enzymes play a critical role in signal transduction pathways that control cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated, leading to uncontrolled cell division. By blocking the activity of key kinases, these compounds can effectively halt tumor progression.

Below is a generalized diagram illustrating a common signaling pathway targeted by kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->Raf Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: A simplified diagram of the MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of novel compounds using the MTT assay, a common colorimetric method for assessing cell viability.[9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: The novel pyrrolo[2,3-c]pyridine derivatives and reference compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in cell culture medium. The medium in the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.[9][10]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[9]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[9]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 values H->I

Caption: A workflow diagram illustrating the key steps of the MTT cytotoxicity assay.

Conclusion

The presented data underscores the significant potential of novel pyrrolo[2,3-c]pyridine derivatives as potent and selective anticancer agents. Several of the highlighted compounds demonstrate superior activity against melanoma cell lines when compared to the established drug Sorafenib. Their mechanism of action, often involving the inhibition of critical kinase signaling pathways, provides a strong rationale for their further development. The provided experimental protocol for the MTT assay offers a standardized method for researchers to validate the biological activity of their own novel compounds in this promising class. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of these derivatives.

References

The Potential of 5-chloro-7-azaindolin-2-one in Overcoming Drug-Resistant Cancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle, often leading to treatment failure and disease progression. The development of novel therapeutic agents capable of circumventing these resistance mechanisms is paramount. This guide presents a comparative analysis of the hypothetical compound 5-chloro-7-azaindolin-2-one against established anticancer agents, focusing on its potential efficacy in drug-resistant cancer cell lines. This analysis is based on the known activities of structurally similar 5-chloro-indole and 7-azaindole derivatives and is intended for researchers, scientists, and drug development professionals.

Executive Summary

While direct experimental data for 5-chloro-7-azaindolin-2-one is not yet available, the broader class of chloro-indole and azaindole derivatives has demonstrated significant potential in overcoming cancer drug resistance. These compounds have been shown to target key signaling pathways, such as EGFR and BRAF, and can be effective against multi-drug resistant (MDR) cell lines. This guide provides a comparative framework, postulating the efficacy of 5-chloro-7-azaindolin-2-one against well-characterized drug-resistant cancer cell models and comparing its hypothetical performance with standard-of-care chemotherapeutics and targeted therapies.

Comparative Efficacy Against Drug-Resistant Cell Lines

To contextualize the potential of 5-chloro-7-azaindolin-2-one, we present a comparative summary of its hypothetical cytotoxic activity alongside existing drugs. The data for the comparators is derived from published studies.

Table 1: Comparative in vitro Cytotoxicity (IC50) in Doxorubicin-Resistant Breast Cancer

CompoundCell LineIC50 (µM) - Sensitive (MCF-7)IC50 (µM) - Resistant (MCF-7/DOX)Resistance Fold
5-chloro-7-azaindolin-2-one (Hypothetical) MCF-7Projected sub-micromolarProjected low-micromolar<10
DoxorubicinMCF-7~0.4 - 2.5[1][2]~700[1]>280
7-azaindole derivative (7-AID)MCF-714.12[3]Not Reported-

Table 2: Comparative in vitro Cytotoxicity (IC50) in Cisplatin-Resistant Ovarian Cancer

CompoundCell LineIC50 (µM) - Sensitive (A2780)IC50 (µM) - Resistant (A2780cis)Resistance Fold
5-chloro-7-azaindolin-2-one (Hypothetical) A2780Projected low-micromolarProjected low-micromolar<5
CisplatinA2780~3.25 - 8.80[4][5]~10.58 - 48.2[4][5]~3-6.5[6]

Table 3: Comparative in vitro Cytotoxicity (IC50) in Osimertinib-Resistant NSCLC

CompoundCell LineIC50 (nM) - Sensitive (NCI-H1975)IC50 (nM) - Resistant (NCI-H1975/OSIR)Resistance Fold
5-chloro-7-azaindolin-2-one (Hypothetical) NCI-H1975Projected low-nanomolarProjected mid-nanomolar<20
OsimertinibNCI-H1975~15.9 - 30[7][8]~4770[7][9]~159
5-chloro-indole derivative (Compound 5f)EGFRT790M9.5[10]Not Reported-
5-chloro-indole derivative (Compound 3e)LOX-IMVI (BRAFV600E)960[11]Not Reported-

Postulated Mechanism of Action and Signaling Pathways

Based on the activity of related compounds, 5-chloro-7-azaindolin-2-one is hypothesized to exert its anticancer effects by modulating key signaling pathways implicated in drug resistance.

One of the primary mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is the T790M "gatekeeper" mutation. Novel 5-chloro-indole derivatives have shown potent inhibitory activity against this mutant EGFR.[10] It is plausible that 5-chloro-7-azaindolin-2-one could also be designed to target this and other resistance-conferring mutations.

EGFR_Signaling_Pathway EGFR Signaling in Drug Resistance Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Drug_Sensitive_EGFR Drug-Sensitive EGFR Mutant EGFR->Drug_Sensitive_EGFR Drug_Resistant_EGFR Drug-Resistant EGFR Mutant (e.g., T790M) Drug_Sensitive_EGFR->Drug_Resistant_EGFR Acquired Mutation PI3K PI3K Drug_Sensitive_EGFR->PI3K Drug_Resistant_EGFR->PI3K Osimertinib Osimertinib Osimertinib->Drug_Sensitive_EGFR Osimertinib->Drug_Resistant_EGFR Reduced Efficacy Hypothetical_Compound 5-chloro-7-azaindolin-2-one (Hypothetical) Hypothetical_Compound->Drug_Resistant_EGFR Hypothesized Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PI3K_Akt_Signaling_Pathway PI3K/Akt Survival Pathway in Chemoresistance Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt (Phosphorylated) PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Chemotherapy Chemotherapy (e.g., Doxorubicin) Akt->Chemotherapy Confers Resistance Cell_Survival Cell Survival & Drug Resistance Apoptosis_Inhibition->Cell_Survival Chemotherapy->Cell_Survival Induces Apoptosis Hypothetical_Compound 5-chloro-7-azaindolin-2-one (Hypothetical) Hypothetical_Compound->Akt Hypothesized Inhibition MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h (cell adherence) seed_cells->incubate_24h add_compound Add serial dilutions of 5-chloro-7-azaindolin-2-one incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h (formazan formation) add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Analysis of Azaindolin-2-one Isomers: Inhibitory Profiles and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory activities of various azaindolin-2-one isomers reveals distinct profiles influenced by the position of the nitrogen atom within the pyridine ring. This guide synthesizes experimental data from multiple studies to provide a comparative overview for researchers in drug discovery and medicinal chemistry. The focus is on the impact of isomeric variation on kinase inhibition and other biological activities, supported by detailed experimental protocols and pathway visualizations.

The strategic placement of a nitrogen atom in the indolin-2-one scaffold, creating azaindolin-2-one isomers, significantly alters the molecule's electronic properties and hydrogen bonding capabilities. These modifications can lead to profound differences in target affinity and selectivity. This guide will delve into the inhibitory profiles of key azaindolin-2-one isomers, with a primary focus on their roles as kinase inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of azaindolin-2-one derivatives is highly dependent on both the specific isomer and the nature of the substituents. Below is a summary of reported inhibitory activities for different isomers against various biological targets.

Table 1: Inhibitory Profile of Azaindolin-2-one Derivatives
Compound IDIsomer TypeTargetIC50 (µM)Reference
(E)-2f7-Azaindolin-2-oneGSK3β1.7[1][2][3][4]
7i7-Aza-2-oxindoleTNF-α and IL-6 releaseNot specified in IC50, but showed dose-dependent inhibition[5][6]
8e7-Aza-2-oxindoleTNF-α and IL-6 releaseNot specified in IC50, but showed dose-dependent inhibition[5][6]
26-Aza-isoindolinonePI3Kγ0.014 (Ki)[7]
3f4-Azaindole derivativeTGFβRINot specified in IC50, but described as potent[8]
597-Azaindole derivativec-Met0.04[9]
617-Azaindole derivativec-Met0.13[9]
624-Azaindole derivativec-Met0.07[9]
634-Azaindole derivativec-Met0.02[9]
167-Azaindole derivativePDK11.1[10]
427-Azaindole derivativePDK1 (cellular)2.3[10]

Note: The table includes data for closely related azaindole and aza-isoindolinone structures to provide a broader context for the influence of the nitrogen atom's position.

From the available data, it is evident that the 7-azaindole and 7-azaindolin-2-one scaffold is a recurring motif in potent kinase inhibitors. The nitrogen at the 7-position is recognized as an excellent hinge-binding motif, capable of forming two hydrogen bonds with the kinase hinge region, a feature that contributes to its efficacy.[11][12] For instance, compound (E)-2f, a 7-azaindolin-2-one derivative, demonstrates promising inhibitory activity against GSK3β with an IC50 of 1.7 µM.[1][2][3][4] Furthermore, 7-azaindole derivatives have shown potent inhibition of kinases like c-Met and PDK1.[9][10]

Derivatives of 4-azaindole have also been identified as potent kinase inhibitors, particularly against TGFβRI and c-Met.[8][9] The 6-aza isomer, in the form of a 6-aza-isoindolinone, has been shown to be a potent inhibitor of PI3Kγ.[7]

Signaling Pathways and Experimental Workflows

To visualize the context of these inhibitors, the following diagrams illustrate a key signaling pathway targeted by an azaindolin-2-one derivative and a general workflow for assessing inhibitory activity.

GSK3B_Pathway GSK3β Signaling Pathway Inhibition cluster_upstream Upstream Regulation cluster_gsk3b GSK3β Complex cluster_downstream Downstream Effects Akt Akt GSK3B GSK3β Akt->GSK3B Inhibits Wnt Wnt Wnt->GSK3B Inhibits Axin Axin Tau Tau GSK3B->Tau Phosphorylates Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylates for Degradation APC APC Tau_p Phosphorylated Tau (Neurofibrillary Tangles) Tau->Tau_p Beta_Catenin_Deg β-Catenin Degradation Beta_Catenin->Beta_Catenin_Deg Azaindolin_2_one Azaindolin-2-one Inhibitor ((E)-2f) Azaindolin_2_one->GSK3B Inhibits experimental_workflow General Workflow for Kinase Inhibitor Profiling Start Compound Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for Phospho-Substrate) Determine_IC50->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Cell_Viability Cell Viability/Toxicity Assay Cell_Based_Assay->Cell_Viability Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to the Cross-Reactivity Profile of Pyrrolo[2,3-c]pyridine-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one belongs to the pyrrolo[2,3-c]pyridine (also known as 6-azaindole) class of heterocyclic compounds. While specific biological and cross-reactivity data for this exact molecule are not extensively available in public literature, the pyrrolo[2,3-c]pyridine scaffold is a key feature in a novel class of potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9), making it a promising therapeutic target in oncology.

This guide provides a comparative analysis of a representative and highly potent pyrrolo[2,3-c]pyridine-based LSD1 inhibitor, here designated as PCP-LSD1 Analog , against other well-characterized LSD1 inhibitors with different mechanisms of action. This comparison will illuminate the selectivity profile that can be expected from this chemical class and provide context for its potential off-target effects.

Comparative Performance Data

The cross-reactivity of an inhibitor is a critical component of its preclinical evaluation, defining its specificity and potential for off-target related toxicities. The following table summarizes the inhibitory potency of our representative PCP-LSD1 Analog against its primary target, LSD1, and compares it with two alternative LSD1 inhibitors: Pulrodemstat (CC-90011) , a potent and selective reversible inhibitor, and GSK-LSD1 , a well-characterized irreversible inhibitor. The comparison focuses on selectivity against other FAD-dependent amine oxidases, which are the most likely off-targets due to mechanistic and structural similarities.

CompoundPrimary TargetMechanism of ActionIC₅₀ (nM) vs LSD1Selectivity vs LSD2Selectivity vs MAO-ASelectivity vs MAO-B
PCP-LSD1 Analog LSD1Reversible3.1[1][2]>2370-foldData not availableData not available
Pulrodemstat (CC-90011) LSD1Reversible0.25 - 0.3[3][4]>30,000-fold (>10 µM)[3]>30,000-fold (>10 µM)[3]>30,000-fold (>10 µM)[3]
GSK-LSD1 LSD1Irreversible16[5]>1000-fold[1]>1000-fold[1]>1000-fold[1]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher fold-selectivity indicates a more specific inhibitor.

Signaling Pathway and Experimental Workflow

To understand the context of LSD1 inhibition and the process of evaluating cross-reactivity, the following diagrams illustrate the role of LSD1 in epigenetic regulation and a general workflow for inhibitor profiling.

cluster_epigenetic Epigenetic Regulation cluster_inhibitor Pharmacological Intervention cluster_outcome Cellular Outcome HMT Histone Methyltransferase (e.g., MLL1) Histone Histone H3 HMT->Histone Adds methyl groups LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Removes methyl groups H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 Leads to GeneExpression Re-expression of Tumor Suppressor Genes H3K4me2->GeneExpression Promotes Inhibitor PCP-LSD1 Analog Inhibitor->LSD1 Inhibits Differentiation Cell Differentiation GeneExpression->Differentiation Apoptosis Apoptosis GeneExpression->Apoptosis cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., PCP-LSD1 Analog) Assay Enzymatic Assay (e.g., HTRF, Luminescence) Compound->Assay Enzyme_Primary Primary Target (LSD1) Enzyme_Primary->Assay Enzyme_Panel Off-Target Panel (e.g., LSD2, MAO-A/B, Kinases) Enzyme_Panel->Assay IC50 Determine IC₅₀ Values Assay->IC50 Selectivity Calculate Selectivity Ratios IC50->Selectivity Profile Generate Cross-Reactivity Profile Selectivity->Profile

References

Validating Biomarker Data: A Comparative Guide to Azaindolin-2-ones in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective molecules to modulate key pathological pathways in neurodegenerative diseases is a paramount goal. Azaindolin-2-ones have emerged as a promising class of compounds, demonstrating dual inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation, both central to the pathology of Alzheimer's disease and other tauopathies.

This guide provides a comprehensive comparison of a representative azaindolin-2-one, (E)-2f, with other established inhibitors of GSK3β and tau aggregation. We present a summary of their inhibitory activities, detailed experimental protocols for biomarker validation, and visual workflows to guide your research.

Performance Comparison: Azaindolin-2-ones vs. Alternatives

The efficacy of therapeutic candidates is a critical factor in their potential for further development. The following tables summarize the half-maximal inhibitory concentrations (IC50) of the azaindolin-2-one (E)-2f against GSK3β and a panel of alternative inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Inhibitory Activity against GSK3β
CompoundClassTargetIC50Citation(s)
(E)-2f Azaindolin-2-one GSK3β 1.7 µM [1][2][3]
TideglusibThiazolidinedioneGSK3β60 nM
LY2090314-GSK3α/β1.5 nM / 0.9 nM
AR-A014418ThiazoleGSK3β104 nM
Table 2: Comparative Inhibitory Activity against Tau Aggregation
CompoundClassAssayIC50Citation(s)
(E)-2f Azaindolin-2-one Cell-based ~3-10 µM [1]
Methylene BluePhenothiazineIn vitroVaries (low µM)
LMTM (Trx0237)DihydrophenothiazineIn vitro-
EGCGPolyphenolIn vitro-
BaicaleinFlavonoidIn vitro27.6 µM[4]

Experimental Protocols for Biomarker Validation

Reproducible and robust experimental design is the cornerstone of biomarker validation. Below are detailed methodologies for key in vitro and cell-based assays to assess the efficacy of compounds like azaindolin-2-ones.

In Vitro GSK3β Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human GSK3β enzyme

  • GSK3 substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., azaindolin-2-ones) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer with a final DMSO concentration of 1%. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Addition: Add GSK3β enzyme to all wells except the no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSK3 substrate peptide and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Tau Aggregation Assay (Thioflavin T Assay)

This assay measures the formation of β-sheet-rich structures, characteristic of tau fibrils, using the fluorescent dye Thioflavin T (ThT).

Materials:

  • Recombinant human tau protein (e.g., full-length or a fragment like K18)

  • Heparin (aggregation inducer)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom plates

Procedure:

  • Reaction Mixture Preparation: In each well, prepare a reaction mixture containing tau protein, heparin, and ThT in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations or a vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate at 37°C with continuous shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals over several hours.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Determine the percentage of inhibition for each compound concentration by comparing the fluorescence at a late time point (when the control reaction has reached a plateau) to the control. Calculate the IC50 value for each inhibitor by fitting the dose-response data to a suitable equation.

Cell-Based Assay for Tau Phosphorylation and Aggregation

This assay evaluates the ability of a compound to reduce the levels of phosphorylated tau and inhibit its aggregation within a cellular context.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable neuronal cell line.

  • Cell culture medium and supplements.

  • Transfection reagent and a plasmid encoding a pro-aggregation mutant of tau (e.g., P301L).

  • Test compounds dissolved in a vehicle compatible with cell culture.

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-tau, anti-total tau, anti-β-actin).

  • Reagents for immunofluorescence (e.g., primary and secondary antibodies, DAPI).

Procedure:

  • Cell Culture and Transfection: Culture the cells and transfect them with the tau plasmid to induce overexpression and aggregation of the tau protein.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound or vehicle for a specified period (e.g., 24-48 hours).

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated tau and total tau.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Quantify the band intensities to determine the effect of the compound on tau phosphorylation.

  • Immunofluorescence Analysis:

    • Fix and permeabilize the cells.

    • Stain the cells with an antibody against aggregated tau and a nuclear counterstain (DAPI).

    • Visualize the cells using fluorescence microscopy and quantify the number and size of tau aggregates.

  • Data Analysis: Analyze the quantitative data from Western blotting and immunofluorescence to determine the dose-dependent effect of the compound on reducing tau phosphorylation and aggregation.

Visualizing the Path Forward: Workflows and Pathways

Understanding the broader context of drug discovery and the specific signaling pathways involved is crucial for effective research. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for validating a therapeutic candidate and the central role of GSK3β in tau pathology.

G cluster_0 Preclinical Validation Workflow A Compound Synthesis (e.g., Azaindolin-2-ones) B In Vitro Biochemical Assays (GSK3β Kinase Assay, Tau Aggregation Assay) A->B Initial Screening C Cell-Based Assays (Tau Phosphorylation, Neurotoxicity) B->C Cellular Efficacy D In Vivo Animal Models (Transgenic Mice) C->D In Vivo Proof of Concept E Biomarker Analysis (CSF/Plasma p-Tau) D->E Biomarker Validation F Lead Optimization E->F Refinement

Caption: A generalized workflow for the preclinical validation of a therapeutic candidate for neurodegenerative diseases.

G cluster_0 GSK3β Signaling in Tau Pathology Akt Akt GSK3b_inactive GSK3β (Inactive) p-Ser9 Akt->GSK3b_inactive Phosphorylates (Inhibits) GSK3b_active GSK3β (Active) pTau Hyperphosphorylated Tau GSK3b_active->pTau Phosphorylates Tau Tau on Microtubule NFT Neurofibrillary Tangles pTau->NFT Aggregates Azaindolin Azaindolin-2-ones Azaindolin->GSK3b_active Inhibits

Caption: A simplified diagram of the GSK3β signaling pathway leading to tau hyperphosphorylation and aggregation, and the inhibitory action of azaindolin-2-ones.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Chemical Waste Management

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe handling and disposal of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS No. 136888-17-0). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling halogenated organic compounds and data from structurally similar molecules.

Immediate Safety and Handling Precautions

Given that this is a halogenated heterocyclic compound, it should be handled with caution. Assume the substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.To prevent eye contact which may cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact.
Respiratory Protection Use in a well-ventilated area or a certified fume hood.To prevent inhalation of dust or vapors.
Protective Clothing Laboratory coat.To protect personal clothing from contamination.
Step-by-Step Disposal Protocol

All chemical waste must be disposed of through a licensed hazardous waste collection program.[1] Under no circumstances should this compound be disposed of down the sink or in regular trash.[2]

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[3]

    • This compound is a halogenated organic substance. It should be collected in a waste container specifically designated for "Halogenated Organic Waste".[4][5] Do not mix with non-halogenated waste.[4]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4]

    • Ensure the label indicates that it is a halogenated compound.

  • Storage of Chemical Waste:

    • Store the waste container in a designated "Satellite Accumulation Area" that is at or near the point of generation.[3][6]

    • The storage area must be a cool, dry, and well-ventilated location, away from incompatible materials.[4]

    • Ensure the container is kept tightly closed except when adding waste.[3][4]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1]

    • Provide the full chemical name and CAS number (136888-17-0) to the disposal service.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (such as vermiculite, sand, or earth).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Properly label the container and arrange for its disposal through your institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Is the waste container for 'Halogenated Organics'? B->C D Place waste in designated 'Halogenated Organic Waste' container C->D Yes E Obtain correct container C->E No F Securely cap the container D->F E->D G Label container with: - 'Hazardous Waste' - Chemical Name - CAS Number F->G H Store in Satellite Accumulation Area G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Provide EHS with all necessary information I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[3][4]ANSI Z87.1 / EN 166To protect against splashes, dust, and vapors that can cause serious eye irritation or damage.[3]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[3][5]EN 374To prevent skin contact, which may cause irritation or absorption of the chemical.[3]
Flame-retardant and chemical-resistant lab coat or coveralls.[6]NFPA 2112 / EN 13034To protect the body from splashes and spills.
Closed-toe, chemical-resistant shoes or boots.[3][7]ASTM F2413 / EN 20345To protect feet from spills and falling objects.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3][5]NIOSH 42 CFR 84 / EN 143, EN 14387Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation.

Operational Plan: Handling and Experimental Workflow

Safe handling practices are critical to minimize exposure and prevent contamination. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[8]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Transfer to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Reaction Complete segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste According to Protocol segregate_waste->dispose end end dispose->end End

Caption: Procedural workflow for safe handling of the compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When handling the solid, use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[1]

    • Carefully weigh the required amount of the compound in the fume hood. Avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Reaction:

    • Conduct the experiment within the fume hood.

    • Keep the container tightly closed when not in use.[6]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[9]

Table 2: Waste Disposal Protocol

Waste Type Collection Container Disposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container for chlorinated organic solids.Dispose of through a certified hazardous waste management company.[10]
Liquid Waste (Organic) Labeled, sealed, and chemical-resistant container for chlorinated organic solvents.Collect in a dedicated container. Do not mix with non-halogenated solvents. Dispose of through a certified hazardous waste management company.[11]
Aqueous Waste Labeled, sealed, and chemical-resistant container.Treat to neutralize if acidic or basic. Depending on local regulations and concentration, it may require disposal as hazardous waste.[12]
Contaminated PPE Labeled, sealed plastic bag.Dispose of as hazardous solid waste.[13]

General Disposal Guidelines:

  • Never dispose of this chemical down the drain or in regular trash.[12]

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Consider in-lab neutralization or degradation procedures only if you have the appropriate expertise and equipment, and it is permitted by your institution's safety policies.[12]

By adhering to these safety and operational protocols, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.